Product packaging for Kahweol eicosanoate(Cat. No.:)

Kahweol eicosanoate

Cat. No.: B12386862
M. Wt: 608.9 g/mol
InChI Key: BPMBWEOACWITBW-BKQJUPONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kahweol eicosanoate is a useful research compound. Its molecular formula is C40H64O4 and its molecular weight is 608.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H64O4 B12386862 Kahweol eicosanoate

Properties

Molecular Formula

C40H64O4

Molecular Weight

608.9 g/mol

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate

InChI

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1

InChI Key

BPMBWEOACWITBW-BKQJUPONSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Kahweol Eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure of Kahweol eicosanoate, a naturally occurring diterpene ester found in coffee. This guide outlines the core structure of its constituent parts, the nature of their chemical linkage, and the methodologies relevant to its characterization.

Core Chemical Structure

This compound is an ester composed of two primary molecules: the coffee-specific diterpene alcohol, kahweol , and the 20-carbon saturated fatty acid, eicosanoic acid (also known as arachidic acid).

  • Kahweol (C₂₀H₂₆O₃) : The backbone of the molecule is kahweol, a pentacyclic diterpenoid characterized by a rigid structure of three cyclohexane rings, one cyclopentane ring, and a furan ring.[1][2] Kahweol possesses two hydroxyl (-OH) groups: a primary alcohol attached to a carbon outside the ring system and a tertiary alcohol located on one of the cyclopentane ring's carbons.[3]

  • Eicosanoic Acid (C₂₀H₄₀O₂) : This is a long-chain saturated fatty acid with the IUPAC name icosanoic acid.[4][5] Its structure consists of a 19-carbon alkyl chain attached to a carboxyl group (-COOH).[4][6]

The formation of this compound occurs via an ester bond . This covalent linkage is formed between the carboxylic acid group of eicosanoic acid and, typically, the primary hydroxyl group of kahweol. The resulting molecule combines the lipophilic properties of the long fatty acid chain with the complex, bioactive diterpene structure. Diterpenes in coffee are most frequently found esterified with fatty acids.[2][7][8] Studies utilizing Liquid Chromatography-Mass Spectrometry (LC/MS) have successfully identified kahweol esters with various fatty acids, including the C20 eicosanoic acid, in Arabica coffee.[7][9]

The final structure is a kahweol molecule where the hydrogen atom of its primary alcohol is replaced by an eicosanoyl group (C₂₀H₃₉O-).

Data Presentation: Properties of Constituent Molecules

For clarity, the fundamental properties of the precursor molecules that form this compound are summarized below.

PropertyKahweolEicosanoic Acid
Chemical Formula C₂₀H₂₆O₃C₂₀H₄₀O₂
Molar Mass 314.4 g/mol [3]312.53 g/mol [4][6]
IUPAC Name (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-ol[3]Icosanoic acid[4][5]
Synonyms -Arachidic acid, Arachic acid[4][5][6]
Key Functional Groups Primary Alcohol (-CH₂OH), Tertiary Alcohol (-OH), Furan RingCarboxylic Acid (-COOH)

Experimental Protocols: Isolation and Characterization

The structural elucidation of kahweol esters like this compound relies on a multi-step process of extraction, purification, and analysis. While specific protocols for this compound are not extensively published, the methodology is well-established for analogous compounds such as kahweol palmitate.[10][11]

Objective: To isolate and identify this compound from its natural source (e.g., green coffee beans).

Methodology:

  • Extraction:

    • Green coffee beans are ground and subjected to solvent extraction using a nonpolar solvent like petroleum ether to isolate the lipid fraction, which contains the diterpene esters.[10]

    • The solvent is then removed under vacuum to yield the crude coffee oil.

  • Purification via Chromatography:

    • Gel Permeation Chromatography (GPC): The crude oil is first passed through a GPC column to separate molecules based on size, providing an initial fractionation of the diterpene esters.[7][9]

    • Preparative Liquid Chromatography (LC): The resulting fractions are further purified using preparative normal-phase and/or reverse-phase liquid chromatography to isolate the kahweol ester class from other lipids.[10]

    • Specialized Thin-Layer Chromatography (TLC): For final purification, techniques such as silver nitrate-impregnated TLC can be used, which separates compounds based on the degree of unsaturation.[10][11]

  • Structural Identification:

    • Liquid Chromatography-Mass Spectrometry (LC/MS): This is a key technique for identification. LC separates the individual esters, and the mass spectrometer provides the molecular weight of the parent molecule and its fragments. The mass of this compound would be detected, confirming the presence of the C20 fatty acid esterified to kahweol.[7][9]

    • Spectroscopic Analysis: To confirm the precise structure, the purified ester and its parent alcohol (obtained after hydrolysis) are analyzed.[10][11] Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy to confirm the ester linkage and the integrity of the kahweol backbone.

Visualization of Experimental Workflow

The logical flow for isolating and identifying this compound from a natural source is depicted below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification cluster_spectroscopy Spectroscopy start Green Coffee Beans extract Solvent Extraction (Petroleum Ether) start->extract oil Crude Coffee Oil extract->oil gpc Gel Permeation Chromatography (GPC) oil->gpc Fractionation lc Preparative LC (Normal/Reverse Phase) gpc->lc tlc AgNO3-TLC lc->tlc purified Purified Kahweol Esters tlc->purified lcms LC/MS Analysis purified->lcms hydrolysis Saponification (Hydrolysis) purified->hydrolysis final Structure Confirmed: This compound lcms->final nmr NMR ('H, 'C) hydrolysis->nmr ir IR hydrolysis->ir

Workflow for Isolation and Structural Elucidation.

References

An In-depth Technical Guide to the Natural Sources of Kahweol Eicosanoate and Related Diterpene Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of kahweol esters, with a focus on kahweol eicosanoate. It details the primary plant sources, concentration of these compounds, experimental protocols for their extraction and analysis, and their known interactions with key biological signaling pathways.

Introduction to Kahweol and its Esters

Kahweol is a pentacyclic diterpene alcohol naturally found in the oil of coffee beans. In its natural state, kahweol is predominantly esterified with various fatty acids. While kahweol palmitate and linoleate are the most commonly cited esters, a broader range of fatty acid esters, including those with longer chains like eicosanoic acid (C20), have been identified[1][2]. These esters are significant for their potential pharmacological activities, which include anti-inflammatory, anti-cancer, and hepatoprotective effects[3]. The presence of an extra double bond in kahweol compared to the related diterpene cafestol may contribute to differences in their biological activities[3][4].

Natural Sources and Quantitative Data

The primary natural source of kahweol and its esters is the coffee bean. The concentration of these compounds is significantly influenced by the coffee species, with Coffea arabica containing substantially higher levels than Coffea canephora (Robusta)[2][4][5]. The roasting process can lead to a decrease in the concentration of kahweol[4].

Table 1: Concentration of Kahweol in Different Coffee Species (Green Beans)

Coffee SpeciesKahweol Concentration (mg/100g)Cafestol Concentration (mg/100g)Reference
Coffea arabica371 - 986221 - 604[4]
Coffea canephora (Robusta)0 - 36.996 - 457[4]
Coffea liberica152 - 154273 - 283[4]
Coffea excelsa54 - 95334 - 616[4]

Table 2: Identified Fatty Acid Esters of Kahweol in Coffea arabica

Fatty Acid ChainIdentified Kahweol EsterReference
C16:0Palmitate[1][2]
C17:0Heptadecanoate[1]
C18:0Stearate[4]
C18:1Oleate[1][4]
C18:2Linoleate[1][4]
C18:3Linolenate[1]
C20:0Eicosanoate (Arachidate) [1]
C20:1Gadoleate[1]
C21:0Heneicosanoate[1]
C22:0Behenate[1]
C23:0Tricosanoate[1]
C24:0Lignocerate[1]

Table 3: Comparison of Extraction Methods for Kahweol from Roasted Coffee

Extraction MethodKahweol Yield (mg/100g)Reference
Direct Hot Saponification (DHS)930.2 (± 36.8)[6]
Direct Cold Saponification (DCS)~790[7]
Soxhlet (SO) followed by saponificationSignificantly lower than DHS/DCS[6]
Bligh and Dyer (BD) followed by saponificationSignificantly lower than DHS/DCS[6]

Experimental Protocols

The analysis of kahweol esters typically involves a saponification step to hydrolyze the esters into free kahweol, followed by extraction and chromatographic analysis.

Direct Hot Saponification (DHS): This is often considered the most efficient method for extracting total diterpenes.[7]

  • Sample Preparation: Weigh 2g of roasted and ground coffee into a flask.

  • Saponification: Add 50 mL of a 2.5 mol/L solution of potassium hydroxide in ethanol.

  • Heating: Heat the mixture at 80°C under reflux for 1 hour.

  • Extraction: After cooling, add 50 mL of distilled water. Extract the unsaponifiable fraction three times with 50 mL of diethyl ether.

  • Washing: Wash the combined ether extracts with distilled water until neutral pH is achieved.

  • Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the residue in a known volume of mobile phase for HPLC analysis or a suitable solvent for GC analysis.

High-Performance Liquid Chromatography (HPLC): A common method for the quantification of kahweol.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).

  • Detection: UV detection at approximately 290 nm, which is the maximum absorbance for kahweol.[4]

  • Quantification: Based on a calibration curve of a pure kahweol standard.

Liquid Chromatography-Mass Spectrometry (LC/MS): Used for the identification of specific kahweol esters.

  • The diterpene ester fraction is first isolated, often by Gel Permeation Chromatography (GPC).

  • The isolated fraction is then analyzed by LC/MS to identify the different fatty acid esters of kahweol based on their mass-to-charge ratio.[1]

Visualization of Methodologies and Signaling Pathways

experimental_workflow cluster_extraction Extraction & Saponification cluster_analysis Analysis start Coffee Beans grind Grinding start->grind dhs Direct Hot Saponification (KOH in Ethanol, 80°C) grind->dhs extract Liquid-Liquid Extraction (Diethyl Ether) dhs->extract wash Washing to Neutral pH extract->wash dry Drying and Evaporation wash->dry residue Diterpene-rich Residue dry->residue reconstitute Reconstitute in Mobile Phase residue->reconstitute hplc HPLC-UV Analysis (C18 column, 290 nm) reconstitute->hplc lcms LC/MS Analysis (for ester identification) reconstitute->lcms quantify Quantification of Kahweol hplc->quantify identify Identification of Kahweol Esters lcms->identify

Caption: Workflow for extraction and analysis of kahweol from coffee beans.

Kahweol has been shown to interact with several key signaling pathways involved in cellular regulation, inflammation, and cancer.

Keap1/Nrf2/ARE Pathway: Kahweol can induce the expression of phase II detoxifying and antioxidant enzymes through this pathway.

Keap1_Nrf2_ARE_Pathway Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE activation PhaseII Phase II Detoxifying Enzymes (e.g., GST, NQO1) ARE->PhaseII transcription CellProtection Cellular Protection PhaseII->CellProtection

Caption: Kahweol's activation of the Keap1/Nrf2/ARE antioxidant pathway.

Src/mTOR/STAT3 Pathway: Kahweol can inhibit this pro-survival pathway, leading to apoptosis in cancer cells.

Src_mTOR_STAT3_Pathway Kahweol Kahweol Src Src Kahweol->Src inhibition Apoptosis Apoptosis Kahweol->Apoptosis mTOR mTOR Src->mTOR activation STAT3 STAT3 Src->STAT3 activation Proliferation Cell Proliferation mTOR->Proliferation STAT3->Proliferation

Caption: Kahweol's inhibition of the Src/mTOR/STAT3 pro-survival pathway.

NF-κB Signaling Pathway: Kahweol has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK activation IkB IκB IKK->IkB phosphorylation & degradation NFkB NF-κB IkB->NFkB inhibition InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->InflammatoryGenes translocation to nucleus & transcription Inflammation Inflammation InflammatoryGenes->Inflammation Kahweol Kahweol Kahweol->IKK inhibition

Caption: Kahweol's anti-inflammatory effect via inhibition of the NF-κB pathway.

Conclusion

While specific research on this compound is limited, the available evidence strongly supports its presence in Coffea arabica beans as part of a complex mixture of kahweol fatty acid esters. The methodologies for the extraction and analysis of total kahweol are well-established, providing a solid foundation for further investigation into the specific biological activities of individual esters like this compound. The known interactions of kahweol with key signaling pathways, such as Keap1/Nrf2/ARE, Src/mTOR/STAT3, and NF-κB, highlight its potential as a lead compound for drug development in the areas of oncology and inflammatory diseases. Further research is warranted to isolate and characterize the bioactivities of specific kahweol esters, including the eicosanoate derivative.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Kahweol Eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol eicosanoate, a notable diterpene ester derived from kahweol, is a compound of significant interest within the scientific community, particularly for its potential chemopreventive properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, isolation, and biological evaluation. Furthermore, this document elucidates the key signaling pathways modulated by its parent compound, kahweol, offering insights into the potential mechanisms of action for this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Physical and Chemical Properties

This compound is a semi-synthetic derivative of kahweol, a naturally occurring diterpene found in coffee beans. While specific experimental data for some physical properties of this compound remain to be fully characterized in the literature, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₆₄O₄[1][2]
Molecular Weight 608.93 g/mol [1][2]
CAS Number 108214-32-0[1][3]
IUPAC Name [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹﹐¹³.0⁴﹐¹².0⁵﹐⁹]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate[4][5]
SMILES C[C@]12[C@@]3([H])[C@@]4(CC[C@]1([H])C5=C(OC=C5)C=C2)C--INVALID-LINK--=O)(O)C4">C@@([H])CC3[1]
Appearance Yellow powder[4]
Purity ≥98%[4]
Storage Conditions Store at -20°C[4]
Shipping Conditions Shipped with blue ice.[4]
Safety May be harmful if inhaled, absorbed through the skin, or swallowed. May cause eye and skin irritation.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of kahweol esters, which can be adapted for this compound.

Synthesis of this compound (Lipase-Catalyzed Esterification)

This protocol is adapted from the enzymatic synthesis of kahweol esters.[7]

Objective: To synthesize this compound from kahweol and eicosanoic acid using a lipase catalyst.

Materials:

  • Kahweol

  • Eicosanoic acid

  • Immobilized lipase B from Candida antarctica (Novozym 435)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • In a sealed vial, dissolve kahweol and eicosanoic acid in toluene. A molar ratio of 1:5 (kahweol:eicosanoic acid) is recommended for optimal conversion.[7]

  • Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is around 73.3 mg/mL.[7]

  • If necessary, add molecular sieves to the mixture to remove any water, which can inhibit the esterification reaction.

  • Seal the vial and place it in a shaking incubator at 70°C with agitation (e.g., 240 rpm) for 72 hours.[7]

  • Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting this compound using preparative HPLC.

Isolation of Kahweol Esters from Green Coffee Beans

This protocol is based on the isolation of kahweol palmitate and can be adapted for other kahweol esters.[8][9]

Objective: To isolate kahweol esters from green coffee beans.

Materials:

  • Green coffee beans, finely ground

  • Petroleum ether

  • Preparative normal-phase and reverse-phase liquid chromatography systems

  • Silver nitrate-impregnated thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and extraction apparatus

Procedure:

  • Extract the ground green coffee beans with petroleum ether using a Soxhlet extractor or similar continuous extraction method.

  • Concentrate the petroleum ether extract under reduced pressure to obtain a crude lipid extract.

  • Fractionate the crude extract using preparative normal-phase liquid chromatography.

  • Further fractionate the relevant fractions from the normal-phase chromatography using preparative reverse-phase liquid chromatography.

  • Perform a final purification step using silver nitrate-impregnated TLC to isolate the pure kahweol esters.[8][9]

  • Characterize the structure of the isolated ester using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Cell Viability Assay (WST-1)

Objective: To assess the effect of this compound on cell viability.[10][11][12]

Materials:

  • Target cell line

  • 96-well microplates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.[11]

  • Incubate the plate for 0.5 to 4 hours at 37°C, or until a sufficient color change is observed.[11]

  • Gently shake the plate for 1 minute to ensure uniform distribution of the formazan product.

  • Measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[12]

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.[13][14][15]

Materials:

  • Target cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture dishes and treat with this compound at various concentrations for a specified duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[13]

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by this compound.[16][17][18]

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the well-documented effects of its parent compound, kahweol, provide a strong basis for understanding its potential mechanisms of action. The following diagrams illustrate the key pathways known to be influenced by kahweol.

Disclaimer: The following diagrams are based on the known biological activities of kahweol and are intended to represent the probable mechanisms of action for this compound. Further research is required for direct confirmation.

Inhibition of the NF-κB Signaling Pathway

Kahweol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[19][20] This is a critical pathway in regulating the immune response and inflammation. Kahweol is reported to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces Kahweol Kahweol Kahweol->IKK_complex Inhibits

Caption: Kahweol's inhibition of the NF-κB pathway.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Kahweol has been shown to suppress the phosphorylation of Akt, a key kinase in this pathway.[21][22][23] This inhibition can lead to decreased cell survival and proliferation, contributing to its anti-cancer effects.

Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt PDK1->pAkt Downstream Downstream Targets (e.g., mTOR, Bcl-2) pAkt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes Kahweol Kahweol Kahweol->pAkt Inhibits (reduces phosphorylation)

Caption: Kahweol's modulation of the PI3K/Akt pathway.

Regulation of the ERK/JNK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK, are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Kahweol has been reported to suppress the phosphorylation of both ERK and JNK in certain contexts, which can contribute to its anti-proliferative and pro-apoptotic effects.[24]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras MKK4_7 MKK4/7 Stimuli->MKK4_7 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK MEK->pERK Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors JNK JNK MKK4_7->JNK pJNK p-JNK MKK4_7->pJNK pJNK->Transcription_Factors Cellular_Response Cellular Responses (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Kahweol Kahweol Kahweol->pERK Inhibits (reduces phosphorylation) Kahweol->pJNK Inhibits (reduces phosphorylation)

Caption: Kahweol's regulation of ERK/JNK pathways.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide has consolidated the current knowledge of its physical and chemical properties, provided adaptable experimental protocols for its study, and offered insights into its potential biological mechanisms based on the activity of its parent compound, kahweol. While further research is necessary to fully elucidate the specific properties and mechanisms of this compound, this document provides a solid foundation for researchers to advance the understanding and application of this intriguing molecule.

References

Kahweol vs. Kahweol Eicosanoate: A Comprehensive Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of kahweol and its eicosanoate ester, focusing on their structural distinctions, physicochemical properties, and differential biological activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Core Structural Differences

Kahweol is a pentacyclic diterpene alcohol naturally found in coffee beans. Its structure features a furan ring fused to a complex polycyclic framework.[1][2][3][4][5] Kahweol eicosanoate is a derivative where the primary hydroxyl group of kahweol is esterified with eicosanoic acid, a 20-carbon saturated fatty acid. This esterification significantly alters the molecule's polarity and steric hindrance.

The fundamental structural difference lies in the substitution at the C-17 position of the kahweol backbone. In kahweol, this position is occupied by a hydroxymethyl group (-CH₂OH). In this compound, this is replaced by an eicosanoyloxymethyl group (-CH₂OC(O)(CH₂)₁₈CH₃). This long acyl chain dramatically increases the lipophilicity of the molecule.

Physicochemical Properties

The addition of the long-chain fatty acid in this compound markedly influences its physicochemical properties compared to the parent molecule, kahweol. While comprehensive experimental data for this compound is limited, key differences can be inferred from their structures.

PropertyKahweolThis compoundReference
Molecular Formula C₂₀H₂₆O₃C₄₀H₆₄O₄[6]
Molecular Weight 314.42 g/mol 608.93 g/mol [6]
Structure Diterpene alcoholDiterpene ester[7]
Solubility Soluble in organic solvents like ethanol, methanol, chloroform. Sparingly soluble in water.Highly soluble in nonpolar organic solvents. Insoluble in water.Inferred from structure
Lipophilicity (LogP) Moderately lipophilicHighly lipophilicInferred from structure
Polarity Polar due to the hydroxyl groupNonpolar due to the long acyl chainInferred from structure

Comparative Biological Activity

Both kahweol and its esters exhibit a range of biological activities, including anti-inflammatory, antioxidant, and chemopreventive effects. The difference in their chemical structure, particularly lipophilicity, may influence their bioavailability, cellular uptake, and ultimately, their potency in various biological systems.

Biological ActivityKahweolThis compound/EstersKey Findings & References
Anti-inflammatory Potent inhibitor of pro-inflammatory mediators like NO and PGE₂.[1][2][4] Suppresses NF-κB and STAT3 signaling pathways.[4][8]Kahweol esters, such as kahweol palmitate, also exhibit anti-inflammatory and anti-angiogenic properties.[9] The long acyl chain may enhance membrane interaction.Kahweol's anti-inflammatory action is well-documented through the inhibition of key signaling cascades.[1][2][4][8]
Antioxidant Activates the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses, by reducing Keap1 expression.[10][11]The antioxidant potential of specific long-chain esters is less characterized, but the core diterpene structure is responsible for this activity.Kahweol enhances the expression of antioxidant enzymes.[10][11]
Chemopreventive Induces apoptosis in cancer cells and inhibits tumor angiogenesis.[12][13] Modulates xenobiotic-metabolizing enzymes.[14]Kahweol esters are also reported to have chemopreventive effects.[15]The lipophilicity of the esters might lead to different tissue distribution and metabolism.
Antinociceptive Induces peripheral antinociception through the activation of the endocannabinoid system, specifically by increasing anandamide levels.[16][17]Data not available.This effect is mediated via CB1 cannabinoid receptors.[16][17]

Experimental Protocols

Isolation of Kahweol from Green Coffee Beans

This protocol is based on methods involving saponification to cleave the fatty acid esters and release free kahweol.[18][19][20]

Materials:

  • Green coffee beans, finely ground

  • 2.5 M Potassium hydroxide (KOH) in methanol

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Deionized water

  • Rotary evaporator

  • Soxhlet apparatus (optional for initial oil extraction)[21]

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Saponification: Mix the ground coffee beans with a 2.5 M methanolic KOH solution. The ratio can be optimized, for example, 1:2.7 (w/v).[7] Incubate the mixture in a water bath at approximately 70-80°C for 1-2 hours with stirring.[18][20] This step hydrolyzes the kahweol esters.

  • Extraction: After cooling, extract the unsaponifiable matter containing free kahweol using MTBE.[22] Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic extracts with deionized water to remove residual KOH and other water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator to obtain a crude extract enriched in kahweol.

  • Purification: Purify the crude extract using preparative HPLC to obtain pure kahweol.[21]

Lipase-Catalyzed Synthesis of this compound

This protocol utilizes an enzymatic approach for the esterification of kahweol, which is a milder alternative to chemical synthesis.[7][23]

Materials:

  • Purified kahweol

  • Eicosanoic acid

  • Immobilized lipase (e.g., Novozym 435®)

  • Anhydrous toluene or another suitable organic solvent

  • Molecular sieves (optional, to remove water)

  • Shaking incubator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed vial, dissolve kahweol and eicosanoic acid in anhydrous toluene. A molar ratio of 1:5 (kahweol:eicosanoic acid) has been shown to be effective.[7]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme concentration of approximately 73.3 mg/mL can be used.[7]

  • Incubation: Incubate the reaction mixture in a shaking incubator at around 70°C and 240 rpm for up to 3 days.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration.

  • Purification: Concentrate the filtrate and purify the resulting this compound using silica gel column chromatography.

Signaling Pathway and Workflow Diagrams

Kahweol-Mediated Inhibition of the NF-κB Signaling Pathway

Kahweol exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.[1][4][8] It prevents the phosphorylation and nuclear translocation of the p65 subunit, thereby reducing the expression of pro-inflammatory genes.[2]

NFkB_Inhibition_by_Kahweol cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Kahweol Kahweol Kahweol->IKK Inhibits Kahweol->NFkB Inhibits Translocation

Caption: Kahweol inhibits the NF-κB pathway by targeting IKK and p65 translocation.

Activation of the Nrf2 Antioxidant Pathway by Kahweol

Kahweol upregulates the cellular antioxidant response by activating the Nrf2 signaling pathway.[10][11] It achieves this by decreasing the levels of Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation.[10]

Nrf2_Activation_by_Kahweol cluster_cytoplasm Cytoplasm Kahweol Kahweol Keap1_mRNA Keap1 mRNA Kahweol->Keap1_mRNA Inhibits Translation Keap1 Keap1 Keap1_mRNA->Keap1 Nrf2_Keap1 Keap1-Nrf2 (Inactive) Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_Keap1->Nrf2 Releases Nrf2_Keap1->Ubiquitination Targets for ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces

Caption: Kahweol activates the Nrf2 pathway by inhibiting Keap1 mRNA translation.

Experimental Workflow: From Coffee Beans to Pure Compounds

This diagram outlines the general workflow for isolating kahweol and synthesizing its eicosanoate ester.

Experimental_Workflow Start Green Coffee Beans Grinding Grinding Start->Grinding Saponification Saponification (Methanolic KOH) Grinding->Saponification Extraction Liquid-Liquid Extraction (MTBE) Saponification->Extraction Purification_K Purification (HPLC) Extraction->Purification_K Kahweol Pure Kahweol Purification_K->Kahweol Esterification Enzymatic Esterification (Lipase, Eicosanoic Acid) Kahweol->Esterification Purification_KE Purification (Column Chromatography) Esterification->Purification_KE Kahweol_Eicosanoate Pure this compound Purification_KE->Kahweol_Eicosanoate

Caption: Workflow for isolation of kahweol and synthesis of this compound.

References

Spectroscopic Profile of Kahweol Eicosanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Kahweol eicosanoate, an ester of the coffee-derived diterpene kahweol and the saturated fatty acid eicosanoic acid, is a molecule of significant interest in the fields of pharmacology and natural product chemistry. As a lipophilic derivative of kahweol, it is postulated to possess unique biological activities and pharmacokinetic properties. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on the known spectroscopic characteristics of its constituent molecules, kahweol and eicosanoic acid. Detailed experimental protocols for obtaining such spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of the individual spectra of kahweol and eicosanoic acid and consider the chemical modifications resulting from their esterification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-1~6.3dFuran ring proton
H-2~7.2tFuran ring proton
H-3~6.5dFuran ring proton
H-17~4.5sMethylene protons adjacent to ester oxygen
H-α (eicosanoyl)~2.3tMethylene protons adjacent to carbonyl
H-β (eicosanoyl)~1.6mMethylene protons
-(CH₂)₁₆- (eicosanoyl)~1.2-1.4mBulk methylene protons of the fatty acid chain
CH₃ (eicosanoyl)~0.9tTerminal methyl protons of the fatty acid chain
Other kahweol protons1.0 - 2.5mComplex overlapping signals from the diterpene core

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (ester)~173Ester carbonyl
Furan carbons~110-150Carbons of the furan ring in kahweol
C-17 (kahweol)~65Carbon attached to the ester oxygen
C-α (eicosanoyl)~34Carbon adjacent to the carbonyl
C-β (eicosanoyl)~25
-(CH₂)₁₆- (eicosanoyl)~29-32Bulk methylene carbons of the fatty acid chain
CH₃ (eicosanoyl)~14Terminal methyl carbon of the fatty acid chain
Other kahweol carbons15 - 60Carbons of the diterpene core

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Method Notes
[M+H]⁺609.48ESI-MSProtonated molecular ion
[M+Na]⁺631.46ESI-MSSodiated molecular ion
[M-H₂O+H]⁺591.47ESI-MS/MSFragment ion resulting from the loss of water
[Kahweol-H]⁺297.18ESI-MS/MSFragment ion corresponding to the kahweol moiety

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (ester)1735 - 1750Strong
C-H (alkane)2850 - 2960Strong
C-O (ester)1150 - 1250Strong
C=C (furan)1500 - 1600Medium
C-H (furan)3100 - 3150Medium

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal standard (TMS: δ = 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

ESI-MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1.0 - 2.0 Bar.

  • Drying Gas (N₂): 8 - 12 L/min.

  • Drying Gas Temperature: 180 - 220 °C.

  • Mass Range: m/z 100 - 1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the precursor ion of interest (e.g., the [M+H]⁺ ion) in the first mass analyzer.

  • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum in the second mass analyzer.

Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of this compound (C₃₀H₅₂O₄).

  • Analyze the fragmentation pattern to identify characteristic fragment ions corresponding to the kahweol and eicosanoyl moieties.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the purified this compound (as an oil or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

FT-IR Data Acquisition:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • Mode: Transmittance or Absorbance.

  • A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with the predicted absorption bands to confirm the presence of the ester, alkane, and furan functionalities.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product ester like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction & Isolation of this compound Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in CDCl₃ MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Dissolve & Dilute in MeOH/ACN IR IR Spectroscopy (ATR-FTIR) Purification->IR Direct Application Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling Constants MS->Structure_Elucidation Molecular Weight, Fragmentation IR->Structure_Elucidation Functional Groups Data_Reporting Data Reporting & Archiving Structure_Elucidation->Data_Reporting

In Silico Prediction of Kahweol Eicosanoate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol, a diterpene found in coffee, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its ester derivative, Kahweol eicosanoate, is a subject of growing interest for its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the application of in silico methodologies to predict the bioactivity of this compound. We will explore key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide offers detailed, generalized protocols for these methods and presents illustrative data to showcase the potential insights that can be gained. Furthermore, we visualize critical signaling pathways and experimental workflows using Graphviz to provide a clear conceptual framework for researchers.

Introduction

The journey of a drug from initial concept to clinical application is a long and resource-intensive process. In recent years, computational methods, collectively known as in silico approaches, have become indispensable tools in modern drug discovery. These methods allow for the rapid screening of virtual compound libraries, prediction of pharmacokinetic and pharmacodynamic properties, and elucidation of mechanisms of action, thereby significantly reducing the time and cost associated with preclinical research.

This compound, an ester of the coffee-derived diterpene kahweol, is a promising candidate for further investigation due to the known anti-inflammatory and anti-cancer effects of its parent compound. Predicting the bioactivity of this compound through in silico modeling can provide valuable insights to guide and prioritize future in vitro and in vivo studies. This guide will delve into the core in silico techniques that can be applied to characterize the potential therapeutic effects of this compound.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

Potential Protein Targets for this compound

Based on the known bioactivities of kahweol, several protein targets involved in inflammation and cancer are relevant for in silico docking studies with this compound.

Target ProteinPDB ID(s)FunctionAssociated Bioactivity
Cyclooxygenase-2 (COX-2)6COX, 1CVU, 3NTGEnzyme involved in the synthesis of prostaglandins, which are inflammatory mediators.Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)1TNF, 2AZ5Pro-inflammatory cytokine.Anti-inflammatory
Akt1 (Protein Kinase B)2UVM, 3O96, 8UW9Serine/threonine kinase that plays a key role in cell survival and proliferation.Anti-cancer
p38 Mitogen-Activated Protein Kinase (p38 MAPK)3UVQ, 1A9U, 5UOJ, 4R3CKinase involved in cellular responses to stress and inflammation.Anti-inflammatory, Anti-cancer
NF-κB (p50/p65 heterodimer)1VKX, 1LE5, 2I9TTranscription factor that regulates the expression of genes involved in inflammation and cell survival.Anti-inflammatory, Anti-cancer
Experimental Protocol: Molecular Docking

This protocol provides a general workflow for performing molecular docking using widely available software such as AutoDock or PyRx.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving it in a suitable format (e.g., .mol, .sdf).

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

    • Save the prepared ligand in the .pdbqt format for use with AutoDock.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the .pdbqt format.

  • Docking Simulation:

    • Define the binding site on the protein. This is typically a cavity on the protein surface where the native ligand binds. A grid box is defined around this site to constrain the search space for the docking algorithm.

    • Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will generate multiple possible binding poses of the ligand in the protein's active site.

    • The docking results are ranked based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The pose with the lowest binding energy is typically considered the most favorable.

Illustrative Docking Results

The following table presents hypothetical docking scores for this compound against the selected protein targets.

Target ProteinPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)-9.8
Tumor Necrosis Factor-alpha (TNF-α)-8.5
Akt1-9.2
p38 MAPK-8.9
NF-κB (p50/p65)-10.1

Note: These are illustrative values. Actual values would be obtained from a docking simulation.

Visualization of Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_2d 2D Structure of this compound ligand_3d 3D Structure Generation ligand_2d->ligand_3d ligand_min Energy Minimization ligand_3d->ligand_min ligand_pdbqt Save as .pdbqt ligand_min->ligand_pdbqt define_grid Define Binding Site (Grid Box) ligand_pdbqt->define_grid protein_pdb Download PDB Structure protein_clean Remove Water & Ligands protein_pdb->protein_clean protein_h Add Hydrogens & Charges protein_clean->protein_h protein_pdbqt Save as .pdbqt protein_h->protein_pdbqt protein_pdbqt->define_grid run_docking Run Docking Algorithm define_grid->run_docking get_poses Generate Binding Poses run_docking->get_poses analyze_poses Visualize & Analyze Poses get_poses->analyze_poses binding_energy Rank by Binding Energy analyze_poses->binding_energy interactions Identify Key Interactions binding_energy->interactions cluster_ligand cluster_ligand cluster_protein cluster_protein

Molecular Docking Workflow

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.

Experimental Protocol: QSAR Model Development
  • Data Collection:

    • Compile a dataset of structurally related compounds with experimentally determined biological activity data (e.g., IC50 values) for a specific target. For this compound, this would ideally involve synthesizing a series of Kahweol esters and testing their bioactivity.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic). Software like PaDEL-Descriptor or Dragon can be used for this.

  • Model Building:

    • Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to validate its predictive performance.

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation:

    • Evaluate the statistical quality and predictive power of the QSAR model using various metrics (e.g., R², Q², RMSE).

    • The model should be validated internally (using the training set, e.g., through cross-validation) and externally (using the test set).

Illustrative QSAR Model

A hypothetical QSAR model for the anti-inflammatory activity of Kahweol derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * NumRotatableBonds + 2.1

DescriptorDescriptionIllustrative Coefficient
LogPLipophilicity0.5
TPSATopological Polar Surface Area-0.2
NumRotatableBondsNumber of Rotatable Bonds1.5

Note: This is a simplified, illustrative model.

Visualization of QSAR Workflow

G cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation cluster_prediction Activity Prediction dataset Dataset of Molecules & Experimental Bioactivity descriptors Calculate Molecular Descriptors dataset->descriptors split_data Split into Training & Test Sets descriptors->split_data training_set Training Set split_data->training_set test_set Test Set split_data->test_set statistical_method Apply Statistical Method (e.g., MLR, PLS) training_set->statistical_method qsar_model Generate QSAR Model statistical_method->qsar_model qsar_model->test_set internal_val Internal Validation (Cross-Validation) qsar_model->internal_val external_val External Validation test_set->external_val validated_model Validated QSAR Model external_val->validated_model predict_activity Predict Bioactivity validated_model->predict_activity new_compound New Compound (e.g., this compound) new_compound->predict_activity

QSAR Model Development Workflow

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is crucial for identifying drug candidates with favorable safety and bioavailability profiles early in the discovery process.

Experimental Protocol: ADMET Prediction
  • Input Molecule:

    • Obtain the chemical structure of this compound, typically in SMILES format.

  • Select Prediction Tool:

    • Choose a web-based ADMET prediction tool, such as SwissADME, pkCSM, or ADMETlab.[1][2][3]

  • Run Prediction:

    • Input the SMILES string of the molecule into the web server.

    • The server will calculate a range of ADMET properties based on its built-in models.

  • Analyze Results:

    • Review the predicted properties, paying attention to key parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

Predicted ADMET Properties of Kahweol and this compound
PropertyKahweolThis compoundInterpretation
Absorption
GI AbsorptionHighLowThe long eicosanoate chain likely reduces passive diffusion across the gut wall.
Caco-2 Permeability (logPapp)HighLowConsistent with lower intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PermeabilityYesNoIncreased size and lipophilicity of the ester may prevent it from crossing the BBB.
Plasma Protein Binding (%)>90%>95%Both compounds are expected to be highly bound to plasma proteins.
Metabolism
CYP2D6 InhibitorNoNoUnlikely to interfere with the metabolism of drugs cleared by CYP2D6.
CYP3A4 InhibitorYesYesPotential for drug-drug interactions with substrates of CYP3A4.
Excretion
Total Clearance (log ml/min/kg)ModerateLowThe larger ester is likely cleared more slowly.
Toxicity
AMES ToxicityNoNoNot predicted to be mutagenic.
hERG I InhibitorNoNoLow risk of cardiotoxicity.
HepatotoxicityYesYesA potential concern that would require experimental validation.

Note: These values are simulated based on typical outputs of ADMET prediction tools and the known properties of similar molecules.

Signaling Pathways Associated with Kahweol Bioactivity

The anti-inflammatory and anti-cancer effects of kahweol are mediated through its interaction with various cellular signaling pathways. It is hypothesized that this compound may modulate these same pathways.

NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS ikk IKK Complex stimulus->ikk kahweol This compound kahweol->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates dna κB DNA nfkb_nuc->dna binds gene_exp Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) dna->gene_exp

Inhibition of NF-κB Signaling
Akt/MAPK Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras kahweol This compound akt Akt kahweol->akt inhibits p38 p38 MAPK kahweol->p38 inhibits pi3k->akt activates transcription_factors Transcription Factors akt->transcription_factors raf Raf ras->raf ras->p38 mek MEK raf->mek erk ERK mek->erk erk->transcription_factors p38->transcription_factors cell_response Cell Proliferation, Survival, Inflammation transcription_factors->cell_response

References

Potential Therapeutic Targets of Kahweol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol is a naturally occurring diterpene found in coffee beans, particularly in unfiltered coffee beverages. Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the known molecular targets of kahweol, focusing on its anti-cancer, anti-inflammatory, and metabolic regulatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Areas and Molecular Mechanisms

Kahweol exerts its biological effects by modulating a multitude of signaling pathways implicated in the pathogenesis of various diseases. Its therapeutic potential spans across oncology, inflammation, and metabolic disorders.

Anti-Cancer Activity

Kahweol has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its anti-cancer activity is attributed to its ability to interfere with key signaling pathways that govern cell growth, survival, and metastasis.

Key Signaling Pathways and Molecular Targets in Cancer:

  • HER2 Signaling Pathway: In HER2-overexpressing breast cancer cells, kahweol has been shown to suppress the human epidermal growth factor receptor 2 (HER2) signaling pathway. It reduces HER2 protein and mRNA levels, thereby inhibiting downstream signaling cascades involving Akt and mTOR.[2]

  • Src/mTOR/STAT3 Signaling Pathway: In hepatocellular carcinoma cells, kahweol induces apoptosis by inhibiting the phosphorylation of Src, mTOR, and STAT3.[3] The inhibition of this pathway disrupts crucial cell survival and proliferation signals.

  • STAT3 Signaling Pathway: Kahweol has been observed to block the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Downregulation of the STAT3 signaling pathway is a critical mechanism underlying kahweol's ability to induce apoptosis in cancer cells.[5]

  • Apoptosis Induction: Kahweol promotes apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[4] It also modulates the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.

  • AMPK Activation: Kahweol can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[6] AMPK activation can lead to the inhibition of cancer cell growth and proliferation.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Kahweol exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.

Key Signaling Pathways and Molecular Targets in Inflammation:

  • NF-κB Signaling Pathway: Kahweol is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.

  • COX-2 and iNOS Inhibition: Kahweol suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.[8]

  • STAT1 Signaling Pathway: In addition to STAT3, kahweol can also suppress the phosphorylation of STAT1, further contributing to its anti-inflammatory effects.[7]

  • Cytokine and Chemokine Reduction: Kahweol has been shown to reduce the production of pro-inflammatory cytokines and chemokines in human keratinocytes, suggesting its potential in treating inflammatory skin conditions.[9]

Metabolic Regulation

Kahweol has also been investigated for its potential role in regulating metabolism, particularly in the context of adipogenesis and glucose uptake.

Key Signaling Pathways and Molecular Targets in Metabolic Regulation:

  • AMPK Activation: As mentioned earlier, kahweol activates AMPK.[6] In the context of metabolism, AMPK activation inhibits lipid accumulation and promotes glucose uptake.[10]

Quantitative Data on Kahweol's Biological Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) and effective concentrations of kahweol in various experimental models.

Target/ProcessCell Line/ModelIC50 / Effective ConcentrationReference(s)
Anti-Cancer Activity
Cell ProliferationProliferative HUVEC50 ± 1 µM[11]
Cell ProliferationNon-proliferative HUVEC147 ± 7 µM[11]
Apoptosis InductionA549 (Lung Cancer)10-40 µM (dose-dependent)[5]
Apoptosis InductionHep3B, SNU182, SNU423 (Hepatocellular Carcinoma)40 µM[3]
STAT3 Phosphorylation InhibitionA549 (Lung Cancer)Dose-dependent[4]
Anti-Inflammatory Activity
COX-2 InhibitionHUVECDose-dependent[11]
MCP-1 Secretion InhibitionHUVECDose-dependent[11]
NF-κB Activation InhibitionRAW 264.7 Macrophages0.5–10 μM[12]
IL-1β mRNA ReductionHaCaT Keratinocytes62.7% at 5 µM, 67.6% at 10 µM[9]
IL-6 mRNA ReductionHaCaT Keratinocytes49.2% at 10 µM[9]
Metabolic Regulation
Lipid Accumulation Inhibition3T3-L1 Adipocytes25 µg/ml[10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Kahweol's Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB Kahweol Kahweol Kahweol->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Kahweol inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.

Kahweol's Inhibition of the HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Kahweol Kahweol Kahweol->HER2 downregulates expression Kahweol->Akt inhibits phosphorylation

Caption: Kahweol downregulates HER2 expression and inhibits Akt phosphorylation in the HER2 signaling pathway.

Experimental Workflow for Western Blot Analysis of Protein Phosphorylation Cell_Culture 1. Cell Culture (e.g., A549, HepG2) Treatment 2. Treatment with Kahweol (various concentrations and time points) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Electrotransfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-STAT3, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: A generalized workflow for assessing protein phosphorylation changes in response to kahweol treatment using Western blotting.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently cited in kahweol research. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of kahweol on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • Kahweol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of kahweol in complete culture medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest kahweol dose.

  • Replace the medium in the wells with the medium containing different concentrations of kahweol or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of kahweol concentration.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of kahweol on the phosphorylation status of key signaling proteins (e.g., Akt, STAT3, NF-κB p65).

Materials:

  • Cells treated with kahweol as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT3, anti-total-STAT3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • After treatment with kahweol, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of kahweol on NF-κB transcriptional activity.

Materials:

  • Cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Kahweol stock solution.

  • Inducing agent (e.g., TNF-α, LPS).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 24-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of kahweol for 1-2 hours.

  • Stimulate the cells with the inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of kahweol.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells after kahweol treatment.[13]

Materials:

  • Cells treated with kahweol.

  • Annexin V-FITC Apoptosis Detection Kit.[13]

  • Flow cytometer.

Procedure:

  • Harvest the cells (including floating cells) after kahweol treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

Kahweol is a multi-target agent with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate key signaling pathways such as NF-κB, HER2, and STAT3 underscores its promise as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties of kahweol and its derivatives. Future studies should focus on elucidating the precise molecular interactions of kahweol with its targets, as well as on its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The exploration of kahweol eicosanoate and other esterified forms may also reveal compounds with improved bioavailability and therapeutic efficacy.

References

Unveiling Kahweol Eicosanoate and its Congeners: A Technical Guide to Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of kahweol fatty acid esters, a class of compounds found in coffee beans. While direct literature on "kahweol eicosanoate" is scarce, this document focuses on the well-documented analogue, kahweol palmitate, as a representative molecule. Detailed experimental protocols for extraction, purification, and characterization are presented, alongside a summary of quantitative data from various studies. Furthermore, this guide elucidates the key signaling pathways modulated by kahweol, offering insights into its potential therapeutic applications.

Introduction: The Discovery of Kahweol and its Fatty Acid Esters

Kahweol, a pentacyclic diterpene alcohol, is a characteristic lipid constituent of coffee beans, particularly prominent in Coffea arabica. Early research into the chemical composition of coffee identified kahweol and the structurally similar compound, cafestol. It was subsequently discovered that these diterpenes predominantly exist in coffee oil not as free alcohols, but as esters of various fatty acids.

One of the most extensively studied of these is kahweol palmitate. The initial identification of kahweol fatty acid esters was a significant step in understanding the bioactivity of coffee. Research by Lam et al. (1982) was pivotal in isolating and identifying kahweol palmitate from green coffee beans and demonstrating its potent induction of glutathione S-transferase (GST) activity, a key enzyme in detoxification pathways.[1][2][3][4] This discovery spurred further investigation into the chemopreventive properties of these compounds.

While palmitic acid (C16) is a common esterifying fatty acid, subsequent analyses using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) have identified a broader spectrum of kahweol esters. These include esters of stearic (C18), oleic (C18:1), linoleic (C18:2), and arachidic (C20) acids, among others.[5][6] Although "this compound" (the ester of eicosanoic acid, C20:0) is not explicitly named in the primary literature found, the presence of C20 fatty acid esters of kahweol has been reported, suggesting its existence as part of the complex mixture of diterpene esters in coffee.[5][6]

Experimental Protocols for Isolation and Purification

The isolation and purification of kahweol fatty acid esters from coffee beans is a multi-step process. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of Diterpene Esters from Coffee Beans

The initial step involves the extraction of the lipid fraction from green or roasted coffee beans.

Protocol 1: Soxhlet Extraction

  • Objective: To extract the total lipid content, including diterpene esters, from coffee beans.

  • Materials:

    • Ground coffee beans

    • Soxhlet extractor

    • Petroleum ether or n-hexane

    • Round-bottom flask

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Place a known quantity of finely ground coffee beans into a thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with petroleum ether or n-hexane to approximately two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate continuous extraction cycles.

    • Continue the extraction for 6-8 hours.

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the extract using a rotary evaporator to obtain the crude coffee oil containing kahweol esters.

Isolation and Purification of Kahweol Esters

Further purification is necessary to isolate specific kahweol esters from the crude oil.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and purify individual kahweol fatty acid esters.

  • Materials:

    • Crude coffee oil extract

    • Preparative HPLC system with a Diode Array Detector (DAD)

    • Normal-phase or reverse-phase preparative column (e.g., silica gel or C18)

    • Mobile phase solvents (e.g., n-hexane/ethyl acetate for normal-phase; acetonitrile/water for reverse-phase)

  • Procedure:

    • Dissolve the crude coffee oil in a suitable solvent.

    • Filter the solution to remove any particulate matter.

    • Inject the filtered solution onto the preparative HPLC column.

    • Elute the compounds using an isocratic or gradient mobile phase. The specific gradient will depend on the column and the desired separation.

    • Monitor the elution profile using the DAD, typically at a wavelength around 290 nm for kahweol esters.

    • Collect the fractions corresponding to the peaks of interest.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain the isolated kahweol ester.

Protocol 3: Saponification for the Liberation of Free Kahweol

In many studies, the total kahweol content is determined after saponification, which cleaves the ester bond.

  • Objective: To hydrolyze kahweol esters to free kahweol for quantification.

  • Materials:

    • Coffee oil extract or isolated ester fraction

    • Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M)

    • Water bath or heating block

    • Diethyl ether or other suitable organic solvent for extraction

    • Sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve a known amount of the coffee oil or ester fraction in the ethanolic KOH solution.

    • Heat the mixture in a water bath at approximately 80°C for 1-2 hours to ensure complete saponification.[7]

    • After cooling, add water to the reaction mixture.

    • Extract the free kahweol from the aqueous phase using diethyl ether (repeat 2-3 times).

    • Wash the combined organic phases with a saturated NaCl solution to remove residual soap.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the unsaponifiable matter containing free kahweol.

Quantitative Data

The concentration of kahweol and its esters can vary significantly depending on the coffee species, origin, and processing methods. The following tables summarize quantitative data reported in the literature.

Table 1: Kahweol and Cafestol Content in Roasted Coffee Beans

Coffee TypeKahweol (mg/100g)Cafestol (mg/100g)Reference
Coffea arabica661 - 923360 - 478[5]
Coffea canephora (Robusta)Not detected163 - 275[5]

Table 2: Quantification of Diterpenes and their Palmitate Esters in Coffee Brews

AnalyteLimit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference
Cafestol0.030.08[7]
Kahweol0.030.09[7]
Cafestol Palmitate0.130.40[7]
Kahweol Palmitate0.210.65[7]

Table 3: Diterpene Content in Green Coffee Oil

DiterpeneConcentration (g/kg oil)Reference
Kahweol33.2 ± 2.2[8]
Cafestol24.3 ± 2.4[8]

Biological Activity and Signaling Pathways

Kahweol and its esters exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory and Antioxidant Pathways

Kahweol has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. It also activates antioxidant pathways.

// Inflammatory Pathway LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_COX2 [label="iNOS, COX-2\n(Pro-inflammatory mediators)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Antioxidant Pathway Keap1 [label="Keap1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GST [label="GST\n(Glutathione S-transferase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships LPS -> TLR4 [label="Activates"]; TLR4 -> NFkB [label="Activates"]; NFkB -> iNOS_COX2 [label="Induces"]; Kahweol -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];

Kahweol -> Keap1 [label="Inhibits dissociation from Nrf2", color="#34A853", fontcolor="#34A853"]; Keap1 -> Nrf2 [style=invis]; Nrf2 -> ARE [label="Translocates to nucleus and binds"]; ARE -> GST [label="Induces expression"]; }

Caption: Kahweol modulates the PI3K/Akt and MAPK signaling pathways in cancer cells.

Conclusion

Kahweol fatty acid esters, exemplified by kahweol palmitate, are significant bioactive compounds in coffee with potential therapeutic applications. This guide has provided a detailed overview of their discovery, methods for their isolation and purification, and a summary of their quantitative occurrence. The elucidation of their effects on key cellular signaling pathways provides a foundation for further research and development in areas such as chemoprevention and anti-inflammatory therapies. While "this compound" remains a less-characterized member of this family, the methodologies and biological insights presented here are broadly applicable to the study of all kahweol fatty acid esters.

References

Methodological & Application

Application Note and Protocol: Enzymatic Synthesis of Kahweol Eicosanoate from Kahweol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of kahweol eicosanoate from kahweol using a lipase-catalyzed esterification method. This protocol is adapted from established methods for the synthesis of kahweol esters.[1][2][3]

Introduction

Kahweol is a natural diterpene found in coffee beans that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-tumorigenic properties.[4][5] Esterification of kahweol with fatty acids can modify its lipophilicity and potentially enhance its bioavailability and therapeutic efficacy. This compound, an ester of kahweol and eicosanoic acid (a C20:0 saturated fatty acid), is a subject of interest for its potential biological activities.

This protocol details an efficient and environmentally friendly method for the synthesis of this compound using lipase-catalyzed esterification. Enzymatic synthesis offers several advantages over chemical methods, including high selectivity, mild reaction conditions, and reduced generation of byproducts.[1]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is based on the successful lipase-catalyzed synthesis of various kahweol esters.[1][2][3]

2.1. Materials and Reagents

  • Kahweol (isolated from green coffee beans, purity ≥98%)

  • Eicosanoic acid (purity ≥99%)

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozyme 435®)

  • Toluene (anhydrous)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Standard laboratory glassware

  • Shaking incubator

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2.2. Synthesis Procedure

  • Reactant Preparation: In a sealed reaction vial, dissolve kahweol and eicosanoic acid in anhydrous toluene. The recommended molar ratio of kahweol to eicosanoic acid is 1:5 to drive the reaction towards ester formation.[1]

  • Enzyme Addition: Add the immobilized lipase (CAL-B) to the reaction mixture. A recommended enzyme concentration is approximately 73.3 mg/mL of solvent.[1]

  • Reaction Incubation: Place the sealed vial in a shaking incubator set to 240 rpm and 70°C for 3 days.[1] The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.

  • Enzyme Removal: After the reaction is complete (as determined by the consumption of kahweol), remove the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with fresh solvent and potentially reused.

  • Solvent Evaporation: Remove the toluene from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: Purify the resulting crude this compound using preparative HPLC. A silica gel column is suitable for normal-phase chromatography. A typical mobile phase could be a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2.3. Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of kahweol esters, which are directly applicable to the synthesis of this compound. High conversion rates of 85-88% have been achieved for similar long-chain fatty acid esters of kahweol under these conditions.[1]

ParameterOptimized ValueReference
Enzyme Immobilized Candida antarctica lipase B (CAL-B)[1]
Substrates Kahweol and Eicosanoic Acid
Molar Ratio (Kahweol:Eicosanoic Acid) 1:5[1]
Enzyme Concentration 73.3 mg/mL[1]
Solvent Toluene[1]
Temperature 70°C[1]
Agitation 240 rpm[1]
Reaction Time 3 days[1]
Conversion Yield 85-88% (expected)[1]

Diagrams

3.1. Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Kahweol & Eicosanoic Acid in Toluene Enzyme Add CAL-B Enzyme Reactants->Enzyme Incubation Incubate at 70°C (3 days, 240 rpm) Enzyme->Incubation Filtration Remove Enzyme (Filtration) Incubation->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation HPLC Preparative HPLC Evaporation->HPLC Product This compound HPLC->Product

Caption: Workflow for the enzymatic synthesis of this compound.

3.2. Signaling Pathway of Kahweol

While the specific signaling pathways of this compound are still under investigation, kahweol itself is known to activate the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses and detoxification.[4] Understanding this pathway provides context for the potential biological activities of its derivatives.

Nrf2_Pathway cluster_cell Cellular Environment Kahweol Kahweol Keap1_Nrf2 Keap1-Nrf2 Complex Kahweol->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding to ARE HO1 Heme Oxygenase-1 (HO-1) & Other Antioxidant Proteins ARE->HO1 Gene Transcription Cellular_Protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) HO1->Cellular_Protection

Caption: Simplified signaling pathway of Kahweol via Nrf2 activation.

References

Application Note: Analytical Protocols for the Quantification of Kahweol Eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kahweol is a diterpene molecule found in coffee beans, particularly in Coffea arabica. It is typically present in an esterified form, linked to various fatty acids. Kahweol eicosanoate is the ester of kahweol and eicosanoic acid (a 20-carbon saturated fatty acid). The analysis of coffee diterpenes is of significant interest due to their potential physiological effects, which include anticarcinogenic and anti-inflammatory properties, as well as a reported association with increased serum cholesterol levels.[1] The quantification of specific kahweol esters like eicosanoate is crucial for understanding the composition of coffee oil and for evaluating the biological activity of specific compounds in drug discovery and development.

This document provides detailed protocols for two primary analytical strategies for quantifying this compound:

  • Indirect Quantification: Measurement of total kahweol content after chemical hydrolysis (saponification) of all its fatty acid esters.

  • Direct Quantification: Measurement of the intact this compound molecule, a method that requires more sophisticated techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes validation parameters from published methods for the analysis of kahweol and its related ester, kahweol palmitate. These values provide a benchmark for the expected performance of the methods described herein. Specific validation for this compound should be performed independently.

AnalyteMethodLinearity (R²)LODLOQRecovery (%)Precision (%CV or %RSD)Reference
KahweolHPLC-DAD> 0.999< 0.25 mg/L< 0.70 mg/L~85%< 5%[2]
KahweolHPLC-DAD-2.3 mg/100 g-~99%-[3]
KahweolHPLC-PDA0.99967.35 ppm24.52 ppm95.9 - 97.2%< 0.12%[4]
Cafestol (for reference)HPLC-DAD-0.01 mg/L0.04 mg/L96 - 110%0.2 - 2.8%[5]
Kahweol PalmitateHPLC-DAD> 0.999< 0.25 mg/L< 0.70 mg/L~85%< 5%[2]
KahweolSpectrophotometric0.9965.16 mg/100 g17.2 mg/100 g~116%< 5%[6]

Experimental Workflow Overview

The general workflow for the analysis of kahweol esters involves sample preparation followed by chromatographic separation and detection. The specific steps in sample preparation differentiate the direct and indirect quantification methods.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Coffee Oil or Brew Sample Prep Extraction & Clean-up Sample->Prep Sapon Saponification (KOH) (for Total Kahweol only) Prep->Sapon Indirect Method Sep Chromatographic Separation (HPLC / UPLC) Prep->Sep Direct Method Sapon->Sep Det Detection (DAD or MS/MS) Sep->Det Data Data Acquisition & Quantification Det->Data

General experimental workflow for this compound analysis.

Protocol 1: Indirect Quantification of Total Kahweol via Saponification

This protocol measures the total amount of kahweol by first hydrolyzing all its esters to the free diterpene form.

1. Principle: Ester bonds are cleaved under basic conditions (saponification) to yield free kahweol and fatty acid salts. The non-polar kahweol is then extracted from the aqueous matrix using an organic solvent for subsequent HPLC analysis.

2. Materials:

  • Sample: Coffee oil, coffee brew, or other matrices.

  • Reagents: Potassium hydroxide (KOH), diethyl ether or methyl tert-butyl ether (MTBE), 2M Sodium Chloride (NaCl) solution, anhydrous sodium sulfate, methanol.

  • Standards: Kahweol reference standard.

3. Sample Preparation Protocol:

  • Saponification: To 2.5 mL of coffee brew (or an equivalent amount of oil), add 3.0 g of KOH. Heat the mixture in a water bath at 80°C for 1 hour with occasional vortexing.[1][2]

  • Extraction:

    • Cool the sample to room temperature.

    • Add 5 mL of diethyl ether and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to break any emulsion that forms.[2]

    • Carefully transfer the upper organic (ether) layer to a new tube.

    • Repeat the extraction on the aqueous layer with an additional 5 mL of diethyl ether and combine the organic phases.

  • Clean-up:

    • Wash the combined ether extracts with 5 mL of 2 M NaCl solution to remove residual soap.[2]

    • Discard the lower aqueous phase.

    • Dry the ether phase by passing it through a small column containing anhydrous sodium sulfate.

  • Final Preparation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.[4]

4. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (55:45 v/v).[3]

  • Flow Rate: 0.8 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) set at 290 nm for kahweol.[2]

  • Run Time: Approximately 15 minutes.

5. Quantification: Prepare a calibration curve using the kahweol reference standard. Quantify the total kahweol in the sample by comparing its peak area to the calibration curve.

Protocol 2: Direct Quantification of Intact this compound

This protocol is designed for the direct measurement of the ester molecule and is best performed using LC-MS/MS for high specificity and sensitivity.

1. Principle: The intact ester is extracted from the sample matrix without hydrolysis. It is then separated by reverse-phase chromatography and detected by a mass spectrometer. The high molecular weight and non-polar nature of this compound make it suitable for this approach.

2. Materials:

  • Sample: Coffee oil or other lipid-rich extracts.

  • Reagents: Diethyl ether, 2M Sodium Chloride (NaCl) solution, anhydrous sodium sulfate, acetonitrile, methanol, formic acid.

  • Standards: A purified standard of this compound is ideal. If unavailable, semi-quantification can be performed using a related standard like kahweol palmitate.

3. Sample Preparation Protocol:

  • Extraction (Non-Saponification):

    • To 2.5 mL of heated (60°C) coffee brew or an equivalent amount of oil, add 5 mL of diethyl ether.[2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic phases.

  • Clean-up & Final Preparation:

    • Follow steps 3 and 4 from the Protocol 1 sample preparation. Reconstitute the final sample in an appropriate solvent for LC-MS analysis (e.g., 90:10 Methanol:Water).

4. UPLC-MS/MS Conditions (Hypothetical):

  • Column: C18 reverse-phase column suitable for UPLC (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid.

  • Gradient: A gradient starting with a higher percentage of mobile phase A and increasing to a high percentage of mobile phase B will be required to elute the non-polar ester. (e.g., Start at 60% B, ramp to 99% B over 5 minutes, hold for 2 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM).[7]

  • Hypothetical MRM Transition for this compound (C₄₀H₆₀O₃, MW ≈ 608.9 g/mol ):

    • Precursor Ion (Q1): m/z 609.5 [M+H]⁺

    • Product Ion (Q3): m/z 297.2 [Kahweol-H₂O+H]⁺ (fragment corresponding to the loss of water from the kahweol moiety after cleavage of the ester).

5. Quantification: Create a calibration curve using a this compound standard. If a standard is not available, use a structurally similar compound (e.g., kahweol palmitate) for semi-quantitative analysis, noting that the instrument response may differ.

Analytical Approaches Visualization

The choice of protocol depends on whether the goal is to measure the total potential kahweol or the specific, intact ester.

Approaches cluster_indirect Indirect Method cluster_direct Direct Method Start Kahweol Esters in Sample (e.g., Palmitate, Eicosanoate, etc.) Sapon Saponification (Base Hydrolysis) Start->Sapon Extract Direct Organic Extraction Start->Extract FreeK Free Kahweol Sapon->FreeK HPLCDAD Analysis via HPLC-DAD FreeK->HPLCDAD Result1 Result: Total Kahweol Concentration HPLCDAD->Result1 IntactK Intact this compound Extract->IntactK LCMS Analysis via LC-MS/MS (sMRM) IntactK->LCMS Result2 Result: Specific Ester Concentration LCMS->Result2

Comparison of analytical pathways for kahweol quantification.

References

Application Note: Quantitative Analysis of Kahweol Eicosanoate using a High-Throughput HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, separation, and quantification of kahweol eicosanoate from biological matrices or natural product extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Kahweol is a natural diterpene found in coffee beans, exhibiting a range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] In its natural state, kahweol is often esterified with fatty acids. This compound, the ester of kahweol and eicosanoic acid, is a lipophilic derivative of significant interest for its potential therapeutic applications. Its analysis is crucial for pharmacokinetic studies, metabolism research, and quality control of natural product-derived pharmaceuticals.

This application note describes a robust and sensitive HPLC-MS/MS method for the selective and quantitative analysis of this compound. The method is suitable for complex matrices and provides the necessary precision and accuracy for research and drug development applications.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol is designed for the extraction of intact this compound from a solid or semi-solid matrix (e.g., coffee grounds, tissue homogenate).

Materials:

  • Sample matrix

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water, HPLC grade

  • Sodium chloride (NaCl) solution, 2 M

  • Centrifuge tubes, 50 mL

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (MTBE layer) into a clean tube.

  • Repeat the extraction (steps 2-5) on the pellet with another 20 mL of MTBE to maximize recovery.

  • Combine the MTBE extracts.

  • To remove co-eluting interferences, add 10 mL of a 2 M NaCl solution to the combined extract, vortex for 1 minute, and allow the layers to separate.[1]

  • Collect the upper organic layer.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 75:25 methanol:water) and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The precursor ion for this compound (C₄₀H₆₄O₄, MW: 608.93) in positive ion mode will be the protonated molecule [M+H]⁺ at m/z 609.9. The primary fragmentation is expected to be the loss of the eicosanoic acid chain, resulting in a product ion corresponding to the kahweol moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound609.9297.210025
Internal StandardUser-definedUser-definedUser-definedUser-defined

Note: The product ion at m/z 297.2 corresponds to the [Kahweol+H-H₂O]⁺ fragment, a common and stable ion for kahweol.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on validated methods for the parent compound, kahweol.[3] These values should be validated specifically for this compound in the user's laboratory.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 25 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 115%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (arbitrary units)
51,520
103,150
257,800
5015,500
10032,000
25079,500
500161,000

Visualizations

Experimental Workflow

The overall experimental process from sample to result is depicted in the following workflow diagram.

G Experimental Workflow for this compound Analysis sample Sample Homogenization extraction Solvent Extraction (MTBE) sample->extraction cleanup Liquid-Liquid Cleanup (NaCl wash) extraction->cleanup evaporation Solvent Evaporation cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms data Data Analysis & Quantification msms->data

Caption: Workflow for this compound Analysis.

Proposed Mass Spectrometry Fragmentation

The fragmentation of the this compound precursor ion in the mass spectrometer is key to the method's selectivity. The proposed fragmentation pathway is illustrated below.

G Proposed MS/MS Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragment Product Ion precursor [this compound + H]⁺ m/z 609.9 product [Kahweol + H - H₂O]⁺ m/z 297.2 precursor->product Collision-Induced Dissociation (CID) - Eicosanoic Acid - H₂O G Potential Signaling Pathways Modulated by Kahweol cluster_pro_survival Pro-Survival / Pro-Inflammatory Pathways cluster_cellular_response Cellular Response kahweol Kahweol / this compound nfkb NF-κB kahweol->nfkb Inhibition akt Akt kahweol->akt Inhibition her2 HER2 kahweol->her2 Inhibition inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibition of her2->proliferation

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Kahweol Eicosanoate Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kahweol eicosanoate is a derivative of kahweol, a naturally occurring diterpene found in coffee beans. Kahweol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects in preclinical studies.[1] These activities are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for in vitro cell-based assays to evaluate the biological activity of this compound. Due to the limited availability of specific data for this compound, the provided quantitative data and experimental parameters are based on studies conducted with its parent compound, kahweol. Researchers should consider these as a starting point for optimization.

I. Anti-Cancer Activity

Kahweol has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][3][4] The following assays are designed to assess the cytotoxic and anti-proliferative effects of this compound.

Data Presentation: Cytotoxicity of Kahweol in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
Hep3BHepatocellular CarcinomaMTT~40[5]
SNU182Hepatocellular CarcinomaMTT~40[5]
HTB-26Breast CancerCrystal Violet10-50[6]
PC-3Pancreatic CancerCrystal Violet10-50[6]
HepG2Hepatocellular CarcinomaCrystal Violet10-50[6]
HCT116Colorectal CancerCrystal Violet22.4[6]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h incubation Incubate Incubate Treat with this compound->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Metabolic activity Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add DMSO Add MTT Reagent->Incubate 2-4h, Formazan formation Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Experimental Workflow for MTT Assay

II. Anti-Inflammatory Activity

Kahweol has been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] These effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Data Presentation: Anti-Inflammatory Effects of Kahweol
Cell LineInflammatory StimulusMeasured MediatorEffective Concentration (µM)% InhibitionReference
HaCaTTNF-α/IFN-γIL-1β mRNA562.7[11]
HaCaTTNF-α/IFN-γIL-1β mRNA1067.6[11]
HaCaTTNF-α/IFN-γIL-6 mRNA1049.2[11]
HaCaTTNF-α/IFN-γCXCL8 mRNA537.0[11]
HaCaTTNF-α/IFN-γCXCL8 mRNA1048.8[11]
LPS-activated macrophagesLPSPGE2 and NO0.5 - 10Dose-dependent[10]
HUVEC-COX-2 expression25 - 75Dose-dependent[12]
HUVEC-MCP-1 secretion25 - 75Dose-dependent[12]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[3][13][14][15]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[13]

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated control.

Experimental Protocol: Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in cell culture supernatants.[4][16][17][18][19]

Materials:

  • This compound

  • RAW 264.7 cells or other relevant cell line

  • LPS

  • PGE2 ELISA kit (commercial)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit.[4][16][17][18][19] This typically involves adding the supernatant, a PGE2-HRP conjugate, and an anti-PGE2 antibody to a pre-coated plate, followed by washing steps and the addition of a substrate for color development.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of PGE2 in the samples. Express the results as a percentage of inhibition compared to the LPS-stimulated control.

Signaling Pathway Analysis: NF-κB and MAPK Pathways

Kahweol has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[11][20]

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway Inhibition

Experimental Protocol: NF-κB Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of NF-κB.[2][21][22][23][24]

Materials:

  • This compound

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α or other NF-κB activator

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.[21]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.[21][24]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of inhibition compared to the TNF-α-stimulated control.

Experimental Protocol: Western Blot for Phosphorylated MAPK

This protocol detects the phosphorylation status of key MAPK proteins (ERK, p38) as a measure of pathway activation.[25][26][27][28]

Materials:

  • This compound

  • RAW 264.7 cells or other suitable cell line

  • LPS or other MAPK activator

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with this compound and/or LPS for the desired time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.[26]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody.[25] Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

III. Antioxidant Activity

Kahweol is known to possess antioxidant properties, partly through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[29][30]

Data Presentation: Antioxidant and Nrf2 Activating Effects of Kahweol
AssayCell Line/SystemParameterEC50/IC50 (µM)Reference
DPPH Scavenging-Scavenging Activity> 200[31]
ABTS Scavenging-Scavenging Activity84.45[31]
Nrf2-ARE LuciferaseAREc32Nrf2 ActivationLower than tBHQ[32]

Signaling Pathway Analysis: Nrf2 Antioxidant Response Pathway

Nrf2 Antioxidant Response Pathway Activation

Experimental Protocol: Nrf2 Nuclear Translocation (Immunofluorescence)

This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon activation.[33][34][35][36][37]

Materials:

  • This compound

  • Hepatocytes or other suitable cell line

  • Primary antibody (anti-Nrf2)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fixation and permeabilization buffers

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).[37]

  • Immunostaining: Block non-specific binding sites and incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody.[35][36]

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Observe and quantify the nuclear localization of Nrf2 in treated cells compared to control cells.

Disclaimer: The protocols and data provided are for research purposes only and should be adapted and optimized for specific experimental conditions. The quantitative data is based on studies with kahweol and may not be directly applicable to this compound.

References

Application Notes and Protocols: Anti-inflammatory Activity of Kahweol in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol, a naturally occurring diterpene found in coffee beans, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the anti-inflammatory activity of kahweol in macrophages, a key cell type in the innate immune system. The information presented herein is intended to guide researchers in studying and potentially developing kahweol as a novel anti-inflammatory agent. The primary focus is on its effects on lipopolysaccharide (LPS)-stimulated macrophages, a widely used in vitro model for studying inflammation.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of kahweol on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of Kahweol on Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Concentration of KahweolInhibition of NO ProductionInhibition of iNOS mRNA ExpressionInhibition of iNOS Protein ExpressionReference
Dose-dependentMarked reductionSignificant suppressionSignificant suppression[1]

Table 2: Inhibitory Effects of Kahweol on Prostaglandin E2 (PGE2) Production and Cyclooxygenase-2 (COX-2) Expression

Concentration of KahweolInhibition of PGE2 ProductionInhibition of COX-2 mRNA ExpressionInhibition of COX-2 Protein ExpressionReference
0.5 - 10 µMSignificant dose-dependent suppressionSignificant dose-dependent suppressionSignificant dose-dependent suppression[2][3]

Signaling Pathways Modulated by Kahweol

Kahweol exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response in macrophages.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (in Nucleus) NFκB->NFκB_nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, etc.) NFκB_nucleus->Inflammatory_Genes activates transcription Kahweol Kahweol Kahweol->IKK inhibits

Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathways

MAPK_STAT_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (JNK, p38) TLR4->MAPK activates JAK2 JAK2 TLR4->JAK2 activates Inflammatory_Genes Inflammatory Genes MAPK->Inflammatory_Genes activates transcription STAT1 STAT1 JAK2->STAT1 phosphorylates STAT1_nucleus p-STAT1 (in Nucleus) STAT1->STAT1_nucleus translocates to STAT1_nucleus->Inflammatory_Genes activates transcription Kahweol Kahweol Kahweol->JAK2 inhibits phosphorylation

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Cell_Culture Culture RAW 264.7 Macrophages Pretreatment Pre-treat with Kahweol Cell_Culture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for specified time Stimulation->Incubation Harvest Harvest Supernatant and Cell Lysate Incubation->Harvest Analysis Analyze Inflammatory Markers Harvest->Analysis

Protocol 1: Cell Culture and Treatment of RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.

    • The following day, replace the medium with fresh serum-free or low-serum DMEM.

    • Pre-treat the cells with various concentrations of kahweol (e.g., 0, 1, 5, 10 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • In a 96-well plate, add 50 µL of the supernatant from each sample.

  • Prepare a standard curve using sodium nitrite (NaNO2) in culture medium.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Protocol 3: Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Use a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a PGE2-specific antibody.

    • Adding a substrate and stopping the reaction.

    • Measuring the absorbance at the appropriate wavelength.

  • Calculate the PGE2 concentration in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

Protocol 5: Real-Time RT-PCR for iNOS and COX-2 mRNA Expression
  • Following treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's protocol.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform real-time polymerase chain reaction (PCR) using the synthesized cDNA, gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or TaqMan master mix.

  • Run the PCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion

Kahweol demonstrates potent anti-inflammatory activity in macrophages by inhibiting the production of key pro-inflammatory mediators such as NO and PGE2. Its mechanism of action involves the suppression of the NF-κB and JAK/STAT signaling pathways. The provided protocols offer a framework for researchers to further investigate the anti-inflammatory potential of kahweol and its derivatives for the development of novel therapeutic strategies for inflammatory diseases.

References

Application Notes and Protocols: Anti-cancer Effects of Kahweol and its Derivatives on Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the anti-cancer effects of the coffee-derived diterpene Kahweol on colon cancer cell lines. While the specific request concerned Kahweol eicosanoate, a thorough review of the scientific literature did not yield studies on this particular ester. Therefore, these notes focus on the extensively studied parent compound, Kahweol, and its other derivatives like Kahweol acetate, to provide a relevant and data-supported resource.

Kahweol has demonstrated significant pro-apoptotic, anti-proliferative, and cytotoxic effects in various colon cancer cell lines.[1][2] Its mechanisms of action involve the modulation of key signaling pathways that regulate cell cycle progression and cell death.[3][4] These findings suggest the potential of Kahweol and its derivatives as novel therapeutic agents in the treatment of colorectal cancer.

Quantitative Data Summary

The following tables summarize the observed effects of Kahweol on different colon cancer cell lines.

Table 1: Effects of Kahweol on Apoptosis and Cell Viability in Colon Cancer Cell Lines

Cell LineCompoundConcentrationIncubation TimeObserved EffectsReference
HCT116Kahweol50 µM24 hoursSignificant increase in cleaved PARP, indicating apoptosis.[5]
SW480Kahweol50 µM24 hoursIncreased cleaved PARP levels.[5]
HT-29KahweolNot specifiedNot specifiedDose-dependent induction of cell death; increased cleaved caspase-3 and PARP; decreased Bcl-2 and p-AKT.[1][3]
HT-29KahweolNot specifiedNot specifiedSignificant cytotoxicity.[6]

Table 2: Molecular Targets of Kahweol in Colon Cancer Cell Lines

Cell LineCompoundMolecular TargetEffectReference
HCT116KahweolATF3Upregulation[5]
HCT116, SW480KahweolCyclin D1Downregulation[2][3]
HT-29KahweolHSP40, HSP70, HSP90Downregulation[1][3]
HCT116KahweolERK1/2, GSK3βActivation (leads to ATF3 upregulation)[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Kahweol and a general workflow for investigating its anti-cancer effects.

Kahweol_Signaling_Pathway Kahweol Kahweol ERK12_GSK3B ERK1/2, GSK3β Kahweol->ERK12_GSK3B activates CyclinD1 Cyclin D1 Kahweol->CyclinD1 downregulates HSPs HSPs (HSP40, HSP70, HSP90) Kahweol->HSPs downregulates CREB1 CREB1 ERK12_GSK3B->CREB1 activates ATF3 ATF3 (Activating Transcription Factor 3) CREB1->ATF3 upregulates Apoptosis Apoptosis ATF3->Apoptosis induces Proliferation Cell Proliferation CyclinD1->Proliferation HSPs->Apoptosis inhibits

Caption: Kahweol's mechanism in colon cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis CellLines Colon Cancer Cell Lines (e.g., HCT116, HT-29, SW480) Treatment Treatment with Kahweol (Varying concentrations and times) CellLines->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow Apoptosis Assay (Flow Cytometry) Treatment->Flow Western Protein Expression Analysis (Western Blot) Treatment->Western ViabilityData IC50 Calculation MTT->ViabilityData ApoptosisData Quantification of Apoptotic Cells Flow->ApoptosisData ProteinData Quantification of Protein Levels Western->ProteinData

Caption: General workflow for studying anti-cancer effects.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-cancer effects of Kahweol.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Kahweol on colon cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Colon cancer cell lines (e.g., HCT116, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Kahweol stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Kahweol in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Kahweol. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Kahweol concentration to determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blot

Objective: To investigate the effect of Kahweol on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Colon cancer cells treated with Kahweol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-Bcl-2, anti-cyclin D1, anti-ATF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with Kahweol for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine the relative changes in protein expression.

References

Application Notes and Protocols: Kahweol Eicosanoate as a Potential Nrf2 Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol eicosanoate is a derivative of kahweol, a naturally occurring diterpene found in coffee beans. Kahweol has demonstrated a variety of pharmacological activities, including anti-inflammatory, antioxidant, and chemopreventive effects.[1] A key mechanism underlying its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master transcriptional regulator of a battery of cytoprotective genes that defend against oxidative and electrophilic stress.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[4][5]

These application notes provide an overview of kahweol as an Nrf2 activator and offer detailed protocols for key experiments to assess the Nrf2-activating potential of this compound.

Mechanism of Action of Kahweol as an Nrf2 Activator

Research indicates that kahweol activates the Nrf2 pathway primarily by targeting its repressor, Keap1. Studies in hepatocytes have shown that kahweol significantly reduces Keap1 protein levels without affecting its mRNA levels.[2][3][6] This suggests that kahweol's mechanism of action involves the inhibition of Keap1 mRNA translation.[2] The reduction in Keap1 protein alleviates the suppression of Nrf2, leading to its stabilization, accumulation, and nuclear translocation.[3] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE, driving the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[4] Notably, the activation of Nrf2 by kahweol has been shown to be independent of the p62-dependent autophagic degradation of Keap1.[2][3]

Nrf2_Activation_by_Kahweol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Kahweol Kahweol Eicosanoate Ribosome Ribosome Kahweol->Ribosome Inhibits Keap1_mRNA Keap1 mRNA Keap1_mRNA->Ribosome Translation Ribosome->Keap1 sMaf sMaf Nrf2_n->sMaf Dimerizes ARE ARE sMaf->ARE Binds TargetGenes HO-1, GSTs, etc. ARE->TargetGenes Initiates Transcription

Caption: Nrf2 activation pathway by Kahweol.

Quantitative Data Summary

The following tables summarize the reported efficacy of kahweol in activating the Nrf2 pathway. Researchers can use these values as a benchmark when evaluating this compound.

Table 1: Potency of Nrf2 Activation by Kahweol

CompoundCell LineAssayEC50 (µM)Efficacy Compared to tBHQReference
KahweolAREc32ARE-Luciferase Reporter< tBHQ's EC50Higher[5]

tBHQ (tert-butylhydroquinone) is a standard Nrf2 activator.

Table 2: Effect of Kahweol on Nrf2 Pathway Protein and Gene Expression

TreatmentCell TypeTargetOutcomeFold Change/SignificanceReference
Kahweol (10 or 20 µM)AML12 cells & Primary Mouse HepatocytesNrf2 ProteinIncreasedp < 0.05[3][6]
KahweolAML12 cellsNrf2 mRNANo significant change-[3][6]
KahweolAML12 cells & Primary Mouse HepatocytesNrf2 Nuclear TranslocationIncreasedp < 0.05[3][6]
KahweolAML12 cells & Primary Mouse HepatocytesKeap1 ProteinDecreasedp < 0.05[3][6]
KahweolAML12 cellsKeap1 mRNANo significant change-[3][6]
KahweolAML12 cells & Primary Mouse HepatocytesHO-1 ProteinIncreasedp < 0.05[3][6]

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound as an Nrf2 activator are provided below.

ARE-Luciferase Reporter Assay

This assay quantitatively measures the activation of the ARE transcriptional activity by a test compound.

Protocol:

  • Cell Culture and Transfection:

    • Culture AREc32 cells, which are stably transfected with a luciferase reporter gene under the control of an ARE promoter.

    • Alternatively, transiently transfect a suitable cell line (e.g., HepG2) with a plasmid containing the ARE-luciferase construct and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., tBHQ or sulforaphane).

  • Lysis and Luciferase Measurement:

    • After the desired incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value.

ARE_Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed AREc32 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (Dose-Response) B->C E Incubate for 24h C->E D Include Vehicle & Positive Controls D->E F Lyse cells E->F G Measure Luciferase Activity F->G H Normalize Data G->H I Calculate Fold Induction & EC50 H->I

Caption: Workflow for ARE-Luciferase Reporter Assay.

Western Blot Analysis for Nrf2 Pathway Proteins

This protocol is for determining the protein levels of Nrf2, Keap1, and the Nrf2 target, HO-1.

Protocol:

  • Cell Lysis:

    • Culture cells (e.g., AML12 or HepG2) and treat with this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound for a specified time (e.g., 1-4 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with an anti-Nrf2 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Assess the co-localization of the Nrf2 signal (green) with the nuclear signal (blue) to determine nuclear translocation.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the mRNA levels of Nrf2 target genes.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound for a relevant time period (e.g., 6-24 hours).

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Nrf2, Keap1, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Present the data as fold change relative to the vehicle-treated control.

Conclusion

The available evidence strongly supports kahweol as a potent activator of the Nrf2 signaling pathway, primarily through the inhibition of Keap1 protein expression. This compound, as a derivative, warrants investigation to determine if it retains or possesses enhanced Nrf2-activating properties. The protocols outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound as a potential therapeutic or chemopreventive agent targeting the Nrf2 pathway.

References

Investigating the Anti-Angiogenic Effects of Kahweol Eicosanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol eicosanoate is an ester of kahweol, a naturally occurring diterpene found in coffee beans. Extensive research has focused on the biological activities of kahweol, demonstrating its potent anti-angiogenic properties. It is understood that the biological effects of kahweol esters, such as this compound, are attributable to the kahweol moiety. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Kahweol has been shown to impede several key stages of the angiogenic cascade, including endothelial cell proliferation, migration, invasion, and tube formation.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the anti-angiogenic effects of this compound, leveraging the established knowledge of kahweol's mechanisms.

Mechanism of Action

Kahweol exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting key processes in endothelial cells and modulating the expression of pro-angiogenic and inflammatory molecules. The primary mechanisms include:

  • Inhibition of Endothelial Cell Proliferation, Migration, and Invasion: Kahweol has been demonstrated to inhibit the proliferation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[2][5]

  • Suppression of Extracellular Matrix Remodeling: It downregulates the expression and activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and vessel sprouting.[1][2][4]

  • Inhibition of Tube Formation: Kahweol effectively blocks the differentiation of endothelial cells into capillary-like structures, a critical step in the formation of new blood vessels.[1][2][3]

  • Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and monocyte chemoattractant protein-1 (MCP-1), both of which are linked to tumor angiogenesis.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic effects of kahweol.

Table 1: Inhibitory Effects of Kahweol on HUVEC Migration and Invasion

ParameterConcentration (µM)Inhibition (%)Reference
Cell Migration 7530 (after 8h)[1][3]
7566 (after 24h)[1][3]
Cell Invasion 2523[1][2]
5033[1][2]
7552[1][2]

Table 2: Inhibitory Effects of Kahweol on Protein Expression and Secretion

Target MoleculeConcentration (µM)EffectReference
MMP-2 Expression 50Complete Inhibition[1][2]
COX-2 Expression Dose-dependentInhibition[1][2]
MCP-1 Secretion Dose-dependentInhibition[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO) and a positive control inhibitor of angiogenesis if available.

  • Gently add the HUVEC suspension containing the test compounds to the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Monitor tube formation periodically under an inverted microscope.

  • Capture images of the formed tubular networks.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of this compound on the directional migration of a monolayer of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound stock solution

  • 6-well or 12-well culture plates

  • Sterile pipette tips (p200 or p1000)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Protocol:

  • Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Using a sterile pipette tip, create a linear scratch or "wound" through the center of the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plates at 37°C and 5% CO2.

  • Acquire images of the same wound area at regular intervals (e.g., 8, 12, 24 hours).

  • Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. The percentage of wound closure can be calculated as: [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100.

Transwell Invasion Assay

This assay measures the ability of endothelial cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (with and without serum)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix

  • This compound stock solution

  • 24-well plates

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Rehydrate the basement membrane matrix on the Transwell inserts according to the manufacturer's instructions.

  • In the lower chamber of the 24-well plate, add endothelial cell growth medium containing a chemoattractant (e.g., 10% FBS).

  • Harvest HUVECs and resuspend them in serum-free medium at a density of 1 x 10^6 cells/mL.

  • Treat the cell suspension with different concentrations of this compound (and a vehicle control).

  • Add the treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain them with Crystal Violet.

  • Wash the inserts and allow them to air dry.

  • Count the number of stained, invaded cells in several random fields of view under a microscope.

Visualizations

Signaling Pathway of Kahweol's Anti-Angiogenic Effects

Kahweol_Anti_Angiogenesis_Pathway Kahweol This compound (Kahweol) EC_Proliferation Endothelial Cell Proliferation Kahweol->EC_Proliferation EC_Migration Endothelial Cell Migration Kahweol->EC_Migration EC_Invasion Endothelial Cell Invasion Kahweol->EC_Invasion Tube_Formation Tube Formation Kahweol->Tube_Formation MMP2_uPA MMP-2 & uPA Expression Kahweol->MMP2_uPA COX2_MCP1 COX-2 & MCP-1 Expression Kahweol->COX2_MCP1 Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis EC_Migration->Angiogenesis EC_Invasion->Angiogenesis Tube_Formation->Angiogenesis ECM_Degradation Extracellular Matrix Degradation MMP2_uPA->ECM_Degradation ECM_Degradation->EC_Invasion Inflammation Inflammation COX2_MCP1->Inflammation Inflammation->Angiogenesis

Caption: Kahweol's inhibitory effects on key angiogenic processes.

Experimental Workflow for Investigating Anti-Angiogenic Effects

Experimental_Workflow Start Start: Prepare Kahweol Eicosanoate Stock Cell_Culture Culture HUVECs Start->Cell_Culture Tube_Assay Tube Formation Assay Cell_Culture->Tube_Assay Migration_Assay Wound Healing Assay (Migration) Cell_Culture->Migration_Assay Invasion_Assay Transwell Invasion Assay Cell_Culture->Invasion_Assay Western_Blot Western Blot (MMP-2, COX-2) Cell_Culture->Western_Blot ELISA ELISA (MCP-1) Cell_Culture->ELISA Data_Analysis Data Analysis and Interpretation Tube_Assay->Data_Analysis Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion on Anti-Angiogenic Potential Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Kahweol Eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Kahweol eicosanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low or no yield of this compound. What are the potential causes and how can I address them?

  • Answer: Low or no product yield can stem from several factors:

    • Poor Quality of Starting Materials: Ensure the Kahweol used is of high purity. Impurities can interfere with the reaction. Kahweol is also known to be unstable and can degrade if exposed to heat, light, or oxygen for extended periods.[1]

    • Inactive Enzyme (for enzymatic synthesis): If using a lipase like Novozym 435®, ensure it has been stored correctly and has not lost its activity.[1] Consider purchasing a new batch of the enzyme.

    • Suboptimal Reaction Conditions: The molar ratio of reactants, temperature, and reaction time are critical. For enzymatic synthesis, a molar ratio of Kahweol to fatty acid of 1:5 has been shown to be effective.[1]

    • Presence of Water: In enzymatic reactions, a small amount of water is necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis). Consider adding molecular sieves to the reaction mixture.

    • Inadequate Mixing: Ensure the reaction mixture is being stirred or agitated effectively to ensure proper interaction between the reactants and the catalyst. A shaking speed of 240 rpm has been used successfully in similar syntheses.[1]

Issue 2: Presence of Multiple Side Products

  • Question: My analysis (e.g., TLC, HPLC, GC-MS) shows the presence of multiple unexpected spots or peaks in my final product. What could be the cause?

  • Answer: The formation of side products can be attributed to:

    • Degradation of Kahweol: As mentioned, Kahweol is sensitive to heat and acidic or basic conditions, which can lead to degradation products.[1] If using chemical synthesis methods that require high temperatures or harsh reagents, consider switching to a milder enzymatic approach.

    • Side Reactions of Eicosanoic Acid: At high temperatures, long-chain fatty acids can undergo side reactions.

    • Impure Solvents or Reagents: Ensure all solvents and reagents are of high purity and are anhydrous where necessary.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies can I employ?

  • Answer: Purifying long-chain fatty acid esters can be challenging due to their physical properties.

    • Flash Chromatography: This is a common and effective method. A gradient of hexane and ethyl acetate is typically used.[1]

    • Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed.

    • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system could be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme for the enzymatic synthesis of this compound?

A1: Novozym 435® (Candida antarctica lipase B immobilized on acrylic resin) has been successfully used for the esterification of Kahweol with various fatty acids, including those with a chain length of C20.[1]

Q2: What are the recommended reaction conditions for the enzymatic synthesis?

A2: Based on studies with similar long-chain fatty acids, the following conditions are recommended:

  • Molar Ratio (Kahweol:Eicosanoic Acid): 1:5[1]

  • Enzyme Concentration: Approximately 73.3 mg/mL[1]

  • Temperature: 70 °C[1]

  • Reaction Time: 3 days[1]

  • Solvent: Toluene[1]

  • Agitation: 240 rpm[1]

Q3: Can I use a chemical synthesis method instead of an enzymatic one?

A3: Yes, chemical synthesis is an option. One approach involves heating the diterpene with the neat fatty acid under a vacuum. However, be mindful of the potential for Kahweol degradation at high temperatures.[1] Enzymatic synthesis is generally milder and more selective.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Kahweol Esters

ParameterOptimized ValueReference
EnzymeNovozym 435®[1]
Molar Ratio (Kahweol:Fatty Acid)1:5[1]
Enzyme Concentration73.3 mg/mL[1]
Temperature70 °C[1]
Agitation240 rpm[1]
Reaction Time3 days[1]
SolventToluene[1]
Conversion Rate (for C14:0-C20:0 esters)85-88%[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a successful method for synthesizing other long-chain Kahweol esters.[1]

  • Materials:

    • Kahweol

    • Eicosanoic acid

    • Novozym 435®

    • Toluene (anhydrous)

    • Molecular sieves (optional)

  • Procedure:

    • In a sealed reaction vial, dissolve Kahweol and eicosanoic acid in toluene at a 1:5 molar ratio.

    • Add Novozym 435® to the mixture at a concentration of approximately 73.3 mg/mL.

    • If desired, add activated molecular sieves to remove any excess water.

    • Seal the vial tightly and place it in an incubator shaker set to 70 °C and 240 rpm.

    • Allow the reaction to proceed for 3 days.

    • After 3 days, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using flash chromatography or preparative HPLC.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low/No Yield check_reagents Check Purity & Stability of Kahweol & Reagents start->check_reagents end_success Success: Improved Yield end_fail Further Investigation Needed replace_reagents Use High Purity/ Fresh Reagents check_reagents->replace_reagents Impure/ Degraded check_enzyme Verify Enzyme Activity check_reagents->check_enzyme Pure rerun_reaction Re-run Reaction replace_reagents->rerun_reaction replace_enzyme Use New Batch of Enzyme check_enzyme->replace_enzyme Inactive optimize_conditions Review Reaction Conditions (Ratio, Temp, Time) check_enzyme->optimize_conditions Active replace_enzyme->rerun_reaction adjust_conditions Adjust to Optimized Parameters optimize_conditions->adjust_conditions Suboptimal check_water Assess Water Content optimize_conditions->check_water Optimal adjust_conditions->rerun_reaction add_drying Add Molecular Sieves/ Use Anhydrous Solvent check_water->add_drying Excess Water check_mixing Evaluate Mixing Efficiency check_water->check_mixing Controlled add_drying->rerun_reaction check_mixing->end_fail Efficient increase_mixing Increase Agitation Speed check_mixing->increase_mixing Inefficient increase_mixing->rerun_reaction rerun_reaction->end_success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ExperimentalWorkflow prep 1. Prepare Reactants (Kahweol, Eicosanoic Acid) & Solvent (Toluene) reaction_setup 2. Combine Reactants & Add Novozym 435® in a Sealed Vial prep->reaction_setup incubation 3. Incubate at 70°C with 240 rpm Agitation for 3 Days reaction_setup->incubation workup 4. Reaction Workup: Filter Enzyme, Evaporate Solvent incubation->workup purification 5. Purify Crude Product (Flash Chromatography or Prep-HPLC) workup->purification analysis 6. Analyze Final Product (TLC, HPLC, GC-MS, NMR) purification->analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

Kahweol eicosanoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Kahweol Eicosanoate

This technical support center provides guidance on the stability and storage of this compound for researchers, scientists, and drug development professionals. The information is based on current knowledge of kahweol and its fatty acid esters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an ester of kahweol, a diterpene found in coffee beans, and eicosanoic acid, a 20-carbon saturated fatty acid. Like other kahweol esters, its stability is a concern due to the inherent sensitivity of the kahweol molecule to environmental factors such as heat, light, and acidic conditions.[1][2] Degradation can impact its biological activity and lead to inconsistent experimental results.

Q2: What are the primary factors that can degrade this compound?

A2: Based on studies of kahweol and its other esters, the primary factors that can lead to degradation are:

  • Temperature: High temperatures can cause thermal degradation.[3][4]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions.[1][2]

  • pH: Acidic conditions can lead to the degradation of the furan ring in the kahweol structure.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidation, especially in the presence of light or heat.[5]

  • Moisture: High humidity can potentially facilitate hydrolytic cleavage of the ester bond.[5]

Q3: What are the recommended storage conditions for this compound?

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but this should be validated.

  • Light: Store in a light-resistant container, such as an amber vial, or in a dark location to prevent photodegradation.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Storing the compound in a dry, solid form is preferable to in solution. If in solution, use a dry, aprotic solvent and store at low temperature.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard can quantify any degradation over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.1. Review storage conditions (temperature, light, atmosphere). 2. Prepare fresh solutions for each experiment. 3. Check the purity of the compound using a suitable analytical method like HPLC.
Appearance of new peaks in the HPLC chromatogram of the sample. Chemical degradation of this compound.1. Compare the chromatogram to a reference standard to identify degradation products. 2. Investigate potential sources of degradation in the experimental workflow (e.g., pH of buffers, exposure to light).
Inconsistent results between experimental replicates. Inconsistent sample preparation or degradation of stock solutions.1. Ensure stock solutions are freshly prepared from a solid sample and used promptly. 2. If using a stock solution over time, validate its stability under the storage conditions. 3. Minimize the exposure of the compound to harsh conditions during sample preparation.
Physical changes in the sample (e.g., color change). Significant degradation or oxidation.1. Discard the sample. 2. Obtain a fresh batch of the compound. 3. Re-evaluate storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (e.g., solid, in solution).

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for kahweol and its esters.

    • Detection: UV detection at approximately 290 nm (for the kahweol moiety) and/or mass spectrometry for identification of degradation products.

  • Data Analysis: Quantify the amount of intact this compound remaining at each time point and identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aliquots of This compound storage1 Condition 1 (-20°C, Dark) prep->storage1 storage2 Condition 2 (4°C, Dark) prep->storage2 storage3 Condition 3 (RT, Light) prep->storage3 analysis HPLC Analysis at Predetermined Time Points storage1->analysis storage2->analysis storage3->analysis data Quantify Remaining Compound and Degradation Products analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Products KE This compound Dehydro Dehydrothis compound KE->Dehydro Heat Hydrolysis Kahweol + Eicosanoic Acid KE->Hydrolysis Moisture / Acid / Base Oxidized Oxidized Products KE->Oxidized Oxygen / Light

Caption: Potential degradation pathways for this compound.

References

Solubility issues of Kahweol eicosanoate in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kahweol eicosanoate in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound is a diterpene ester derived from kahweol, a natural compound found in coffee beans.[1][2] Its chemical structure includes a large, nonpolar eicosanoate fatty acid chain, which makes it highly lipophilic (fat-soluble) and hydrophobic (water-repelling). Cell culture media are aqueous (water-based) environments, and therefore, hydrophobic compounds like this compound do not readily dissolve, often leading to precipitation and inaccurate experimental concentrations.

Q2: What are the known biological activities of Kahweol and its derivatives?

Kahweol and its related compound cafestol have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[3][4][5] Studies have shown that kahweol can induce apoptosis in cancer cells and modulate various signaling pathways involved in cell proliferation, differentiation, and metabolism.[6][7][8][9] this compound is investigated for its potential chemopreventive activities.[1][2]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for kahweol and other hydrophobic compounds.[10]

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds.[11][12]

  • Ethanol: A polar protic solvent that can also be effective.

The choice of solvent may depend on the specific cell line and experimental design, as high concentrations of organic solvents can be toxic to cells.

Q4: What is the maximum concentration of DMSO or ethanol that can be safely used in cell culture?

The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final solvent concentration at or below 0.5% (v/v), although the tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of the solvent alone) to determine the solvent's effect on your specific cell model.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

This is a common issue when a concentrated stock of a hydrophobic compound is diluted into an aqueous solution.

Possible Causes & Solutions:

Cause Solution
Poor Miscibility The organic solvent of the stock solution is not mixing well with the aqueous culture medium.
Solution Steps: 1. Pre-warm the media: Warm the cell culture medium to 37°C before adding the stock solution. 2. Vortexing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to facilitate rapid dispersion. 3. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.
Supersaturation The final concentration of this compound exceeds its solubility limit in the culture medium.
Solution Steps: 1. Lower the final concentration: If possible, reduce the final working concentration of this compound. 2. Use a carrier protein: Incorporate a carrier protein like bovine serum albumin (BSA) into the cell culture medium. BSA can bind to hydrophobic molecules and increase their apparent solubility. A common starting concentration for BSA is 0.1-0.5% (w/v).
Problem: The cell culture medium becomes cloudy or turbid over time after adding this compound.

This may indicate a slow precipitation of the compound or interaction with media components.

Possible Causes & Solutions:

Cause Solution
Compound Instability This compound may be slowly coming out of solution.
Solution Steps: 1. Prepare fresh dilutions: Prepare the final working solution of this compound immediately before each experiment. Avoid storing diluted solutions for extended periods. 2. Monitor for precipitation: Before applying the medium to your cells, visually inspect it for any signs of precipitation. If observed, it is best to prepare a fresh solution.
Interaction with Media Components Components in the serum or the basal medium itself (e.g., salts, proteins) can contribute to the precipitation of hydrophobic compounds.
Solution Steps: 1. Reduce serum concentration: If your protocol allows, try reducing the serum concentration in the medium, as serum proteins can sometimes cause precipitation. 2. Test different media formulations: If problems persist, consider testing a different basal medium formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 608.93 g/mol .

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization of this compound in Cell Culture Medium

This protocol provides a three-step method adapted from a procedure for dissolving highly hydrophobic compounds for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Fetal Bovine Serum (FBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Step 1: Intermediate Dilution in Serum:

    • Pre-warm FBS to approximately 50°C in a water bath.

    • Dilute the 10 mM this compound stock solution 1:10 in the pre-warmed FBS to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS.

    • Keep this intermediate solution warm (e.g., on a heat block at ~40°C) to maintain solubility.

  • Step 2: Final Dilution in Culture Medium:

    • Pre-warm your complete cell culture medium (containing antibiotics and any other supplements, but with a final FBS concentration of 1% or as required by your experiment) to 37°C.

    • Perform the final dilution of the 1 mM intermediate stock into the pre-warmed cell culture medium to achieve your desired final concentration (e.g., 10 µM). For a final concentration of 10 µM, you would perform a 1:100 dilution of the 1 mM intermediate stock.

  • Step 3: Application to Cells:

    • Gently swirl the final working solution and add it to your cells immediately.

Workflow for Solubilizing this compound:

G cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_application Application stock This compound (Powder) stock_sol 10 mM Stock Solution in DMSO stock->stock_sol dmso DMSO dmso->stock_sol intermediate 1 mM Intermediate Stock (in FBS) stock_sol->intermediate 1:10 Dilution fbs Pre-warmed FBS (50°C) fbs->intermediate final_sol Final Working Solution (e.g., 10 µM) intermediate->final_sol e.g., 1:100 Dilution media Pre-warmed Cell Culture Medium (37°C) media->final_sol cells Add to Cells Immediately final_sol->cells

Caption: A three-step workflow for preparing this compound working solutions.

Signaling Pathways Modulated by Kahweol

The following diagrams illustrate some of the key signaling pathways reported to be affected by kahweol. While these pathways were identified in studies using kahweol, they provide a strong starting point for investigating the mechanisms of action of this compound.

Src/mTOR/STAT3 Signaling Pathway Inhibition by Kahweol:

G Kahweol Kahweol Src Src Kahweol->Src Inhibits Phosphorylation Apoptosis Apoptosis Kahweol->Apoptosis Induces mTOR mTOR Src->mTOR Activates STAT3 STAT3 Src->STAT3 Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Kahweol-mediated inhibition of the Src/mTOR/STAT3 pathway.

AMPK Signaling Pathway Activation by Kahweol:

G Kahweol Kahweol AMPK AMPK Kahweol->AMPK Activates Phosphorylation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis

Caption: Activation of the AMPK pathway by Kahweol.

TGF-β Signaling Pathway Inhibition by Kahweol:

G TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad3 Smad3 TGF_beta_R->Smad3 Phosphorylates STAT3 STAT3 TGF_beta_R->STAT3 Activates CTGF CTGF (Connective Tissue Growth Factor) Smad3->CTGF Induces Expression STAT3->CTGF Induces Expression Fibrosis Fibrosis CTGF->Fibrosis Kahweol Kahweol Kahweol->Smad3 Inhibits Phosphorylation Kahweol->STAT3 Inhibits Activation

Caption: Kahweol's inhibitory effect on the TGF-β signaling pathway.

References

Technical Support Center: Overcoming Low Bioavailability of Kahweol Eicosanoate in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kahweol eicosanoate. The focus is on addressing the challenges associated with its low oral bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an ester of Kahweol, a diterpene found in coffee beans.[1][2] Like many lipophilic compounds, this compound is expected to have poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequently reduce its absorption and overall oral bioavailability.[3][4][5] Overcoming this limitation is crucial for achieving therapeutic plasma concentrations in preclinical and clinical studies.

Q2: Are there any established methods to improve the oral bioavailability of this compound?

While specific data on this compound is limited, several strategies are commonly employed to enhance the bioavailability of poorly water-soluble drugs, which are likely applicable:

  • Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal fluids.[3][4][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[3][7][8]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Technologies like nanoemulsions and solid lipid nanoparticles are relevant.[3]

  • Prodrug Approaches: While this compound is itself an ester, further chemical modification to create more soluble prodrugs could be explored.[9][10][11]

Q3: What are the known signaling pathways affected by Kahweol, the parent compound of this compound?

Kahweol has been shown to exert anti-cancer effects by modulating several key signaling pathways. Understanding these can provide insights into the potential mechanisms of action of this compound.

  • Inhibition of Src/mTOR/STAT3 Pathway: Kahweol has been observed to induce apoptosis in hepatocellular carcinoma cells by inhibiting the phosphorylation of Src, mTOR, and STAT3.[12][13]

  • Downregulation of HER2 Signaling: In HER2-overexpressing breast cancer cells, Kahweol can inhibit cell proliferation and induce apoptosis by reducing HER2 protein levels and transcriptional activity.[14] This is mediated by the upregulation of PEA3 and downregulation of AP-2.[14]

  • Upregulation of ATF3: Kahweol can induce apoptosis in human colorectal cancer cells by upregulating Activating Transcription Factor 3 (ATF3).[15]

  • Modulation of Inflammatory Pathways: Kahweol has demonstrated anti-inflammatory effects, which may be relevant to its overall biological activity.[16]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies

Possible Causes:

  • Poor Solubility and Dissolution: The compound is likely not dissolving sufficiently in the gastrointestinal tract.

  • First-Pass Metabolism: Significant metabolism in the liver or gut wall before reaching systemic circulation can reduce bioavailability.[4]

  • Ineffective Formulation: The chosen vehicle for administration may not be adequately solubilizing the compound.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values.

    • Assess its lipophilicity (LogP). A high LogP value often correlates with poor aqueous solubility.[5]

  • Optimize Formulation:

    • Lipid-Based Formulations:

      • Screen various oils, surfactants, and co-solvents to identify a suitable vehicle.

      • Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion.

    • Solid Dispersions:

      • Prepare solid dispersions with hydrophilic polymers like PVP or HPMC using methods such as spray drying or hot-melt extrusion.[7][8][17][18][19]

      • Characterize the solid state to ensure the drug is in an amorphous form.

  • Consider Alternative Routes of Administration:

    • For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can bypass oral absorption issues. This can help determine if the compound is active in vivo before optimizing the oral formulation.

Issue 2: Difficulty in Quantifying this compound in Plasma or Tissue Samples

Possible Causes:

  • Low Analyte Concentration: Due to poor bioavailability, the concentration in biological matrices may be below the limit of detection of the analytical method.

  • Metabolism: The ester bond of this compound may be hydrolyzed in vivo, leading to the formation of Kahweol and eicosanoic acid. The analytical method should ideally be able to detect both the parent compound and its major metabolites.

  • Method Sensitivity and Specificity: The chosen analytical method may not be sensitive or specific enough.

Troubleshooting Steps:

  • Develop a Sensitive Analytical Method:

    • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) is generally the preferred method for quantifying small molecules in biological fluids due to its high sensitivity and specificity.[20][21]

    • Optimize sample preparation to concentrate the analyte and remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.

  • Include Metabolite Analysis:

    • Synthesize or obtain a standard for Kahweol to be able to quantify it alongside this compound.

    • Monitor for the presence of Kahweol in in vivo samples.

  • Method Validation:

    • Thoroughly validate the analytical method for linearity, accuracy, precision, and limit of quantification (LOQ) in the relevant biological matrix.

Data Presentation

Table 1: Solubility of Kahweol in Various Solvents

SolventSolubility
Ethanol~5 mg/mL
DMSO~3 mg/mL
Dimethyl formamide (DMF)~5 mg/mL
1:50 solution of ethanol:PBS (pH 7.2)~0.02 mg/mL

Data for Kahweol, which can be used as a starting point for this compound.[22]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol provides a general guideline for preparing a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a minimal amount of ethanol. Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue until a solid film or mass is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile in a relevant buffer (e.g., simulated gastric or intestinal fluid), and solid-state properties (e.g., using DSC or XRD to confirm an amorphous state).

Protocol 2: Quantification of Kahweol in Coffee Brews by HPLC-DAD (Adapted for Biological Samples)

This protocol outlines a general approach for the analysis of Kahweol, which can be adapted for this compound and its metabolite Kahweol in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • C18 analytical column.

Procedure:

  • Sample Preparation (Hydrolysis and Extraction):

    • To a known volume of plasma or tissue homogenate, add an internal standard.

    • Perform a hydrolysis step (e.g., using NaOH) to convert any esterified forms to the free diterpene if total Kahweol is to be measured. For this compound specifically, this step would be omitted.

    • Extract the analyte using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water).

    • Detect Kahweol and/or this compound at their respective maximum absorbance wavelengths (for Kahweol, around 290 nm).[21] If using MS, monitor for the specific parent and daughter ion transitions.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analyte in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling_Pathway_1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src activates mTOR mTOR Src->mTOR activates STAT3 STAT3 mTOR->STAT3 activates Apoptosis Apoptosis STAT3->Apoptosis inhibits Kahweol Kahweol Kahweol->Src inhibits Kahweol->mTOR inhibits Kahweol->STAT3 inhibits Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis KE This compound Dissolve Dissolve KE and Polymer in Solvent KE->Dissolve Polymer Hydrophilic Polymer (e.g., PVP) Polymer->Dissolve Solvent Organic Solvent (e.g., Ethanol) Solvent->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate SD Solid Dispersion Powder Evaporate->SD Administer Oral Administration to Animal Model SD->Administer Collect Blood Sample Collection Administer->Collect Extract Plasma Extraction Collect->Extract Analyze HPLC-MS/MS Analysis Extract->Analyze PK Pharmacokinetic Profiling Analyze->PK

References

Technical Support Center: Optimizing Dosage for Kahweol Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of kahweol derivatives, with a focus on providing a framework for investigation in the absence of specific data for kahweol eicosanoate. The information provided is based on studies of kahweol and its acetate ester.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for kahweol derivatives in rodent studies?

Q2: How should I prepare this compound for administration to animals?

A2: As a lipid-soluble compound, this compound will likely require a vehicle for effective administration. Common vehicles for lipophilic compounds in animal studies include corn oil, olive oil, or a mixture of DMSO and saline. The choice of vehicle should be tested for its own potential toxicity and effects on the experimental model. For oral gavage, ensure the compound is fully dissolved or forms a stable suspension.

Q3: What are the potential toxicological effects to monitor?

A3: In acute toxicity studies with green coffee oil enriched with kahweol and cafestol, no mortality was observed at a single dose of 2000 mg/kg in rats.[1] However, subacute studies at higher doses (75 mg/kg/day) showed a decrease in body weight and an increase in relative liver weight.[1] Therefore, it is essential to monitor for changes in body weight, food and water consumption, and general animal well-being. At the end of the study, histopathological analysis of major organs, particularly the liver, is recommended.

Q4: What are the known signaling pathways affected by kahweol and its derivatives?

A4: Kahweol and its derivatives have been shown to modulate several key signaling pathways, making them interesting for various therapeutic areas. These include:

  • Anti-inflammatory pathways: Inhibition of NF-κB activation and subsequent downregulation of COX-2 and iNOS expression.[3][4]

  • Cancer chemoprevention: Induction of phase II detoxifying enzymes like glutathione S-transferase (GST).[5][6]

  • Metabolic regulation: Activation of AMP-activated protein kinase (AMPK), which is involved in glucose uptake and lipid metabolism.[7]

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of this compound Inappropriate vehicle.Test a range of GRAS (Generally Recognized as Safe) solvents and co-solvents. Sonication or gentle heating may aid dissolution.
Animal stress or aversion to gavage Formulation irritancy or high volume.Optimize the vehicle to be non-irritating. Administer the lowest effective volume. Consider alternative administration routes if feasible.
High variability in experimental results Inconsistent dosing, diet, or animal handling.Ensure precise and consistent preparation and administration of the dosing solution. Standardize the diet and housing conditions for all animals.
No observable effect at the chosen dose Dose is too low. The compound may have low bioavailability.Perform a dose-escalation study. Consider formulation strategies to enhance bioavailability, such as using lipid-based carriers.
Unexpected toxicity or adverse effects Dose is too high. Vehicle toxicity.Immediately reduce the dose or discontinue the study for the affected cohort. Run a vehicle-only control group to rule out vehicle-related toxicity.

Quantitative Data Summary

Table 1: In Vivo Dosages of Kahweol and Cafestol in Animal Studies

Animal ModelCompoundDosageAdministration RouteStudy DurationObserved EffectsReference
RatGreen Coffee Oil (enriched with Kahweol & Cafestol)25, 50, 75 mg/kg/dayOral gavage28 daysDecreased serum glucose and triglycerides; increased relative liver weight at the highest dose.[1]
RatGreen Coffee Oil (enriched with Kahweol & Cafestol)2000 mg/kg (single dose)Oral gavageAcuteNo mortality or significant hematological changes.[1]
HamsterKahweol & Cafestol mixture (50:50)0.2 g/kg and 2.0 g/kg of foodDiet13 weeks35% reduction in tumor burden at the highest dose.[2]
RatKahweol80 µ g/paw Intraplantar injectionAcuteAntinociceptive effects against PGE2-induced hyperalgesia.[8]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage of a Lipid-Soluble Kahweol Derivative
  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Select a suitable vehicle (e.g., corn oil).

    • In a sterile environment, dissolve the this compound in the vehicle. Gentle warming (to no more than 37°C) and vortexing can be used to aid dissolution.

    • Prepare a fresh solution for each day of dosing to ensure stability.

  • Animal Handling and Administration:

    • Handle animals gently to minimize stress.

    • Administer the solution using a ball-tipped gavage needle appropriate for the size of the animal.

    • The volume of administration should be calculated based on the animal's most recent body weight and should not exceed recommended volumes (typically 5-10 mL/kg for rats).

    • Administer a vehicle-only control to a separate group of animals.

Protocol 2: Assessment of Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model
  • Animal Groups:

    • Group 1: Control (Vehicle)

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + this compound (low dose)

    • Group 4: Carrageenan + this compound (high dose)

  • Procedure:

    • Administer the vehicle or this compound solution orally 1 hour before the induction of inflammation.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of the animals in Groups 2, 3, and 4.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of edema inhibition can be calculated for each group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_compound Weigh Kahweol Eicosanoate dissolve Dissolve Compound in Vehicle prep_compound->dissolve prep_vehicle Prepare Vehicle (e.g., Corn Oil) prep_vehicle->dissolve animal_groups Randomize Animal Groups dissolve->animal_groups dosing Oral Gavage animal_groups->dosing monitoring Monitor Health & Body Weight dosing->monitoring endpoint Endpoint Analysis (e.g., Paw Edema) monitoring->endpoint signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_kahweol Kahweol Derivative LPS LPS IKK IKK LPS->IKK activates Kahweol Kahweol Kahweol->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) COX2 COX-2 NFkB_p65_p50->COX2 induces iNOS iNOS NFkB_p65_p50->iNOS induces Prostaglandins Prostaglandins COX2->Prostaglandins produces NO Nitric Oxide iNOS->NO produces metabolic_pathway cluster_kahweol Kahweol Derivative Kahweol Kahweol AMPK AMPK Kahweol->AMPK activates ACC ACC AMPK->ACC inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 promotes Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis catalyzes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

References

Troubleshooting Kahweol eicosanoate peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for kahweol eicosanoate in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound Peak Tailing

This guide is designed to help you identify and resolve issues with asymmetrical peak shapes in your chromatographic analysis.

Q1: What are the primary causes of peak tailing when analyzing a large, non-polar molecule like this compound?

Peak tailing for this compound, a non-ionizable diterpene ester, is typically caused by a combination of chemical and physical factors within the HPLC system. The most common cause is the presence of more than one mechanism for analyte retention.[1] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, secondary polar interactions can distort the peak shape.[1]

Key Causes:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with any polar functional groups on the analyte, creating a secondary, stronger retention mechanism that leads to tailing.[1][2][3]

  • Column Contamination and Degradation: The accumulation of contaminants on the column's inlet frit or stationary phase can create active sites that cause tailing.[4][5] Physical degradation, such as the formation of a void at the column inlet, also leads to poor peak shape.[5]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and tailing.[4][6]

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[5][6]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column in a distorted band, resulting in tailing or fronting.[4]

Q2: How can I systematically diagnose the source of the peak tailing?

A logical, step-by-step approach is the best way to identify the root cause of the problem. The following workflow can help you isolate the issue efficiently.

Troubleshooting_Workflow cluster_check Initial Checks cluster_column Column-Specific Troubleshooting cluster_method Method Optimization start Peak Tailing Observed for This compound check_all_peaks Are ALL peaks tailing or just the analyte? start->check_all_peaks check_sample_prep Step 1: Verify Sample Preparation check_all_peaks->check_sample_prep All Peaks Tailing check_column Step 3: Evaluate Column Health check_all_peaks->check_column Only Analyte Tailing check_system Step 2: Inspect HPLC System (Extra-Column Volume) check_sample_prep->check_system Sample Prep OK check_system->check_column System OK column_issue Column Issue Identified: - Contamination - Void - Blocked Frit check_column->column_issue check_method Step 4: Optimize Method Parameters check_column->check_method Column OK column_solution Solution: - Flush or backflush column - Use guard column - Replace column column_issue->column_solution method_issue Chemical Interaction Issue: - Secondary Silanol Interactions check_method->method_issue method_solution Solution: - Use end-capped column - Adjust mobile phase (e.g., different organic modifier) method_issue->method_solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: My troubleshooting points to secondary silanol interactions. What are my options?

Secondary interactions with acidic silanol groups are a frequent cause of tailing for many compounds.[1] Here’s how you can mitigate this issue:

  • Use a Modern, End-Capped Column: High-purity silica columns that are "end-capped" have fewer free silanol groups.[5] This treatment covers most of the residual silanols with a less polar functional group, minimizing secondary interactions.[5]

  • Consider a Different Stationary Phase: While C18 is common, a polar-embedded phase or a phenyl-hexyl phase might offer different selectivity and reduce tailing by shielding the analyte from surface silanols.

  • Optimize the Mobile Phase:

    • Organic Modifier: Acetonitrile and methanol have different properties. If you are using one, try switching to the other to see if peak shape improves.

    • pH Adjustment: While this compound is not ionizable, lowering the mobile phase pH (e.g., to pH < 3) can suppress the ionization of the silanol groups, making them less interactive.[1] Ensure your column is stable at low pH; some standard silica columns can degrade below pH 3.[1]

Silanol_Interaction cluster_surface Silica Stationary Phase silica Silica Surface c18 C18 Chain silica->c18 silanol Residual Silanol (Si-OH) silica->silanol analyte This compound analyte->c18  Primary Hydrophobic Interaction  (Desired Retention) analyte->silanol  Secondary Polar Interaction  (Causes Tailing)

Caption: Primary vs. secondary interactions in reversed-phase HPLC.

Q4: Could my sample preparation be causing the peak tailing?

Yes, improper sample preparation is a common source of chromatographic problems.

  • Sample Solvent: Always try to dissolve your sample in the initial mobile phase. If this compound requires a stronger solvent for solubility, use the minimum amount possible and inject a smaller volume to avoid solvent mismatch effects.

  • Sample Concentration (Mass Overload): If your peak is broad and tailing, try diluting the sample by a factor of 10 and re-injecting.[5] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[6]

  • Sample Filtering: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection. This prevents particulates from blocking the column inlet frit, which can cause peak distortion and high backpressure.[6]

Experimental Protocols & Data

Standard HPLC Method for Diterpene Analysis

The following is a generalized starting method for the analysis of kahweol and its esters, based on common literature protocols.[7][8] Optimization will likely be required for your specific instrument and sample matrix.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (55:45 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of kahweol (approximately 289-290 nm).[9]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: a. Accurately weigh and dissolve the this compound standard in the mobile phase or pure acetonitrile to create a stock solution. b. Prepare working standards by serial dilution. c. Filter all samples and standards through a 0.45 µm syringe filter before placing them in the autosampler.

Quantitative Data Summary

This table provides typical parameters used in the HPLC analysis of coffee diterpenes, which can serve as a baseline for method development.

ParameterRecommended SettingRationale / Notes
Column Type C18, End-cappedProvides good hydrophobic retention for non-polar analytes like diterpene esters. End-capping minimizes tailing.
Mobile Phase Acetonitrile / WaterCommon solvent system for reversed-phase HPLC of diterpenes.[7] Acetonitrile often provides sharper peaks than methanol.
Elution Mode Isocratic (e.g., 55:45 ACN:H₂O)Simple, robust, and often sufficient for separating diterpenes from other components in a clean matrix.[7]
Detection Wavelength ~290 nmCorresponds to the UV absorbance maximum for the kahweol chromophore.[9]
pH Not buffered (or slightly acidic)This compound is neutral. A low pH (e.g., 2.5-3.0 with formic acid) can reduce silanol interactions.
Temperature 25-40 °CHigher temperatures can improve efficiency and reduce viscosity but may affect analyte stability over long sequences.

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak asymmetry or tailing factor? A: For quantitative analysis, a USP tailing factor (Tf) between 0.9 and 1.5 is generally considered acceptable, although many laboratories aim for a value between 1.0 and 1.2 for optimal performance. A value greater than 1.5 often indicates a significant problem that should be addressed.[1]

Q: Can temperature fluctuations affect my peak shape? A: Yes. A stable column temperature is crucial for reproducible chromatography. Fluctuations can cause retention time shifts and affect peak shape. Using a column oven is highly recommended for consistent results.

Q: Should I use a guard column? A: Absolutely. A guard column is a small, sacrificial column placed before the main analytical column.[10] It uses the same stationary phase and is highly effective at trapping particulates and strongly retained contaminants that would otherwise damage your expensive analytical column and cause peak tailing.[6][10]

Q: All of my peaks are tailing, not just this compound. What does this suggest? A: If all peaks in the chromatogram are tailing, the problem is likely systemic rather than a specific chemical interaction.[11] The most probable causes are a physical issue with the column (like a void or blockage at the inlet), or a problem with extra-column volume in the system (e.g., a poorly seated fitting).[5][11]

Q: Can this compound degrade in the sample vial or on the column? A: Diterpenes like kahweol can be sensitive to heat and light.[12] While the eicosanoate ester is more stable, it's good practice to protect samples from light and use a temperature-controlled autosampler for long analysis sequences to prevent potential degradation, which could manifest as peak distortion or the appearance of new peaks.

References

Preventing degradation of Kahweol eicosanoate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Kahweol eicosanoate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is an ester of kahweol, a diterpene found in coffee beans, and eicosanoic acid, a 20-carbon saturated fatty acid. Like its parent compound, kahweol, it is valued for its potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] The stability of this compound is a significant concern during extraction because the molecule is susceptible to degradation through several pathways, including hydrolysis of the ester bond, oxidation of the furan ring, and thermal decomposition.[2][3] These degradation processes can lead to a loss of the target compound, resulting in lower yields and potentially altering the biological activity of the extract.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors contributing to the degradation of this compound are:

  • Temperature: High temperatures can accelerate degradation reactions. Kahweol and its esters are known to be thermolabile.[3]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond, yielding kahweol and eicosanoic acid. Kahweol itself can also degrade under acidic conditions.

  • Presence of Oxygen: The furan ring in the kahweol moiety is susceptible to oxidation, which can be exacerbated by the presence of oxygen, light, and certain metal ions.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the compound. Protic solvents, for instance, may participate in solvolysis reactions.

  • Light Exposure: Exposure to UV light can promote oxidative degradation.

Q3: What are the primary degradation products of this compound?

A3: The most common degradation of this compound is the hydrolysis of the ester linkage, resulting in the formation of kahweol and eicosanoic acid . Further degradation of the kahweol molecule can occur, especially under harsh conditions like high heat (e.g., roasting), leading to the formation of dehydrokahweol and other oxidation or rearrangement products.[4][5] Under acidic conditions, the furan ring of kahweol can undergo ring-opening reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Potential Cause Troubleshooting Step Rationale
Ester Hydrolysis Monitor and control the pH of the extraction medium. Avoid strongly acidic or alkaline conditions. If an alkaline catalyst is necessary for another step, neutralize it as soon as possible.The ester bond is labile and susceptible to acid- or base-catalyzed hydrolysis.
Thermal Degradation Employ low-temperature extraction methods such as cold maceration, ultrasound-assisted extraction at controlled temperatures, or supercritical fluid extraction. Avoid prolonged exposure to high temperatures.Kahweol and its esters are heat-sensitive; elevated temperatures accelerate degradation.[3]
Incomplete Extraction Optimize the choice of solvent. A non-polar solvent like petroleum ether or hexane is often a good starting point for extracting lipophilic esters.[6] Increase the extraction time or the number of extraction cycles. Ensure proper grinding of the source material to increase surface area.This compound is a lipophilic molecule, and its solubility in the chosen solvent is critical for efficient extraction.
Oxidative Degradation Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.Oxygen and light can promote the oxidation of the furan ring in the kahweol structure.
Issue 2: Presence of Kahweol and Eicosanoic Acid in the Extract
Potential Cause Troubleshooting Step Rationale
Hydrolysis during Extraction As in Issue 1, strictly control pH and temperature. Use aprotic solvents if possible. Minimize the presence of water in the extraction system.The presence of the hydrolysis products indicates that the ester bond has been cleaved.
Enzymatic Degradation If using fresh plant material, consider a blanching step or using a denaturing solvent to deactivate endogenous lipases.Lipases present in the biological matrix can catalyze the hydrolysis of the ester.
Carryover from Source Material Analyze the raw material for the presence of free kahweol and eicosanoic acid to establish a baseline.The source material may naturally contain some free forms of the compounds.

Data Presentation

Table 1: Influence of Roasting Temperature on Kahweol Degradation

The following data pertains to the degradation of the parent compound, kahweol, during the harsh conditions of coffee roasting and serves as an indicator of its thermal lability. Similar sensitivity is expected for its esters.

Roasting ConditionTemperatureTimeApproximate Kahweol Loss (%)Reference
Light Roast230 °C12 min14.83[7]
Medium Roast240 °C14 min> 15[3]
Dark Roast250 °C17 min> 15[3]
Commercial RoastingNot specified8 min60 - 75[7]
Table 2: Comparison of Extraction Methods for Diterpenes (Kahweol and Cafestol)

This table compares different methods for the extraction of total diterpenes (after saponification) from roasted coffee. While the goal here is to preserve the ester, this data highlights the efficiency of different extraction principles.

Extraction MethodKey ParametersRelative Diterpene YieldNotesReference
Direct Hot Saponification (DHS)80°C, 1 hour with ethanolic KOHHighEfficient for total diterpene analysis but hydrolyzes esters.[4]
Direct Cold Saponification (DCS)Room temperature with ethanolic KOHLower than DHSMilder conditions but still results in ester hydrolysis.[4]
Soxhlet Extraction (SO) followed by SaponificationRefluxing solvent for several hoursLowProlonged heat exposure can lead to degradation.[4]
Bligh and Dyer (BD) followed by SaponificationCold extraction with chloroform/methanolLowMilder temperature but may have lower extraction efficiency for this compound class.[4]

Experimental Protocols

Protocol 1: Non-Hydrolytic Extraction of Kahweol Esters

This protocol is adapted from methods used for the extraction of kahweol palmitate and is designed to minimize the degradation of this compound.[6][8]

1. Materials and Reagents:

  • Source material (e.g., ground green coffee beans)

  • Petroleum ether (or n-hexane)

  • Methanol

  • Diethyl ether

  • 2 M NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Amber glassware

2. Procedure:

  • Sample Preparation: Grind the source material to a fine powder to maximize the surface area for extraction.

  • Extraction:

    • To 2.5 mL of a liquid sample (or an appropriate amount of solid sample suspended in water), add 5.0 mL of diethyl ether and 0.5 mL of methanol. The methanol helps to break any emulsions that may form.

    • Vortex the mixture vigorously for 2 minutes.

    • Separate the phases by centrifugation at 4000 rpm for 10 minutes.

    • Carefully collect the upper organic (diethyl ether) phase.

    • Repeat the extraction of the aqueous phase with another 5.0 mL of diethyl ether.

  • Washing:

    • Combine the organic phases and wash with 5.0 mL of a 2 M NaCl solution to remove water-soluble impurities.

    • Centrifuge again at 4000 rpm for 10 minutes to ensure clear phase separation.

  • Drying and Concentration:

    • Collect the cleaned organic phase and dry it over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).

  • Storage:

    • Store the resulting extract at -20°C or lower under an inert atmosphere to prevent degradation.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Source Material prep Sample Preparation (Grinding) start->prep extraction Solvent Extraction (e.g., Diethyl Ether) prep->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep wash Washing (2M NaCl Solution) phase_sep->wash dry_conc Drying & Concentration (Na2SO4, Rotary Evaporator) wash->dry_conc end Final Product: Crude this compound Extract dry_conc->end troubleshooting_degradation start Low Yield or Degradation Detected check_hydrolysis Analyze for Kahweol & Eicosanoic Acid start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes hydrolysis_absent Hydrolysis Absent check_hydrolysis->hydrolysis_absent No action_hydrolysis Reduce Temperature Control pH Use Aprotic Solvents hydrolysis_present->action_hydrolysis check_oxidation Analyze for Dehydrokahweol hydrolysis_absent->check_oxidation oxidation_present Oxidation Confirmed check_oxidation->oxidation_present Yes oxidation_absent Oxidation Absent (Check Extraction Efficiency) check_oxidation->oxidation_absent No action_oxidation Use Inert Atmosphere Protect from Light Add Antioxidant (optional) oxidation_present->action_oxidation nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kahweol Kahweol keap1 Keap1 kahweol->keap1 inhibits translation nrf2 Nrf2 keap1->nrf2 promotes degradation nrf2_translocation Nrf2 Translocation nrf2->nrf2_translocation nrf2_n Nrf2 nrf2_translocation->nrf2_n are ARE (Antioxidant Response Element) nrf2_n->are binds to genes Cytoprotective Genes (e.g., HO-1, GST) are->genes activates transcription

References

Technical Support Center: Cell Viability Assays and Kahweol Eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges when assessing cell viability in the presence of Kahweol eicosanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a derivative of kahweol, a natural diterpene found in coffee beans.[1][2] Kahweol and its related compounds are of interest in biomedical research due to their potential pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][3][4] Studies have shown that kahweol can induce apoptosis (programmed cell death) in various cancer cell lines and may inhibit tumor cell proliferation.[1][3][4][5][6]

Q2: I am observing unexpected results with my MTT assay when treating cells with this compound. Why might this be happening?

You may be observing interference between this compound and the MTT assay. The MTT assay relies on the reduction of a tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by metabolically active cells. However, natural compounds with reducing potential, such as polyphenols and flavonoids, can directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability than is actually present.[7][8][9] While direct evidence for this compound is limited, its structural similarities to other interfering natural compounds make this a likely source of error.

Q3: Are other common cell viability assays susceptible to interference from this compound?

Yes, other tetrazolium-based assays such as MTS, XTT, and WST-1 can also be affected by compounds with reducing properties.[10] Additionally, assays that rely on measuring lactate dehydrogenase (LDH) release from damaged cells can be compromised. Some compounds or particles can either inhibit LDH activity or bind to the released enzyme, leading to an underestimation of cytotoxicity.[11][12]

Q4: What are some recommended alternative cell viability assays to use with this compound?

To avoid misleading results, it is advisable to use assays that are less susceptible to interference from colored or reducing compounds.[13][14] Recommended alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity and is less prone to artifacts from test compounds.[13]

  • Real-time viability assays: These methods continuously monitor cell health over time, providing a more dynamic view of cytotoxicity.[10]

  • Dye exclusion assays (e.g., Trypan Blue, DRAQ7): These assays directly count viable and non-viable cells based on membrane integrity, avoiding metabolic measurements that can be skewed.[10]

  • Sulforhodamine B (SRB) assay: This assay measures total protein content and is a reliable method for assessing cell density.

Troubleshooting Guides

Issue 1: Inconsistent or Unusually High Readings with MTT/XTT Assays
Potential Cause Troubleshooting Steps
Direct Reduction of Tetrazolium Salt 1. Cell-Free Control: Run a control experiment with this compound in cell culture media without cells. Add the MTT/XTT reagent and measure the absorbance. A color change indicates direct reduction. 2. Wash Step: Before adding the MTT/XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound. 3. Switch Assay: If interference is confirmed, switch to a non-tetrazolium-based assay like an ATP-based assay or the SRB assay.
Precipitation of Compound 1. Solubility Check: Visually inspect the wells for any precipitate after adding this compound. 2. Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and that the compound remains in solution.
Issue 2: Lower than Expected Cytotoxicity with LDH Assay
Potential Cause Troubleshooting Steps
Inhibition of LDH Enzyme Activity 1. LDH Activity Control: In a cell-free system, add a known amount of LDH to media containing this compound and measure the enzyme activity. A decrease in activity compared to a control without the compound suggests inhibition.
Binding of LDH to the Compound 1. Protein Binding Assessment: While more complex to assess directly, if LDH inhibition is ruled out, consider the possibility of protein binding leading to lower detectable levels.
Bacterial Contamination 1. Microscopic Examination: Check cell cultures for any signs of bacterial contamination, as some bacteria can interfere with the LDH assay.[15] 2. Aseptic Technique: Ensure strict aseptic techniques are followed during experiments.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Lysis and Signal Generation: Add the ATP reagent directly to each well, typically in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol 2: Sulforhodamine B (SRB) Assay
  • Cell Seeding and Treatment: Follow the same steps as for the ATP-based assay, but use a clear 96-well plate.

  • Cell Fixation: After treatment, gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a plate reader. The absorbance is proportional to the total protein mass and, therefore, the number of viable cells.

Visualizations

experimental_workflow Troubleshooting Workflow for Cell Viability Assays with this compound start Start: Unexpected Cell Viability Results check_assay_type Assay Type? start->check_assay_type tetrazolium Tetrazolium-Based (MTT, XTT) check_assay_type->tetrazolium MTT/XTT ldh LDH-Based check_assay_type->ldh LDH cell_free_control Run Cell-Free Control (Compound + Reagent) tetrazolium->cell_free_control ldh_control Run LDH Activity Control (Compound + LDH) ldh->ldh_control interference Interference Observed? cell_free_control->interference no_interference No Interference interference->no_interference No switch_assay Switch to Alternative Assay (ATP-based, SRB, etc.) interference->switch_assay Yes end End: Reliable Viability Data no_interference->end switch_assay->end inhibition Inhibition Observed? ldh_control->inhibition inhibition->switch_assay Yes no_inhibition No Inhibition inhibition->no_inhibition No no_inhibition->end signaling_pathway Simplified Apoptotic Signaling Pathway Induced by Kahweol kahweol Kahweol src Src kahweol->src apoptosis Apoptosis kahweol->apoptosis mtor mTOR src->mtor stat3 STAT3 src->stat3 src->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation stat3->proliferation

References

Validation & Comparative

Cross-Validation of Analytical Methods for the Quantification of Kahweol and its Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of kahweol and its esters, including kahweol eicosanoate. The focus is on providing a cross-validated perspective on performance, supported by experimental data to aid researchers in selecting the most appropriate method for their specific applications.

Introduction to Kahweol and its Analytical Challenges

Kahweol is a diterpene alcohol found exclusively in coffee beans. It, along with the structurally similar cafestol, is often present in esterified form with various fatty acids. These compounds have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and anti-carcinogenic properties. Accurate and precise quantification of kahweol and its esters in various matrices is crucial for research into its pharmacological effects and for quality control in the food and beverage industry. The primary analytical challenge lies in the efficient extraction of these lipophilic compounds and their subsequent separation and detection, often in complex sample matrices.

Comparative Analysis of Analytical Methods

The most prevalent methods for the analysis of kahweol and its esters are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections provide a detailed comparison of these techniques, including their performance characteristics based on published validation studies.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of kahweol. The method typically involves a saponification step to hydrolyze the esterified forms to free kahweol, followed by liquid-liquid or solid-phase extraction.

Table 1: Performance Characteristics of a Validated HPLC-DAD Method for Kahweol Quantification [1][2]

ParameterPerformance Metric
Linearity (R²) 0.9997[3]
Limit of Detection (LOD) 2.3 mg/100 g[4]
Limit of Quantification (LOQ) 7.35 ppm[3]
Accuracy (Recovery) 99% (average)[4]
Precision (Repeatability, %RSD) < 5%[5]
Precision (Intermediate Precision, %CV) 1.4 - 15.3% (for Cafestol, indicative for Kahweol)[1][2]

Experimental Protocol: HPLC-DAD

A common workflow for the analysis of total kahweol using HPLC-DAD is as follows:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Coffee Sample Saponification Direct Hot Saponification (e.g., with ethanolic KOH) Sample->Saponification Extraction Liquid-Liquid Extraction (e.g., with diethyl ether or MTBE) Saponification->Extraction Cleanup Washing Step (e.g., with NaCl solution) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection DAD Detection (λ ≈ 280-290 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_LCMS Coffee Oil/Extract Extraction_LCMS Solvent Extraction Sample_LCMS->Extraction_LCMS Filtration_LCMS Filtration (0.22 µm) Extraction_LCMS->Filtration_LCMS Injection_LCMS Injection into UPLC/HPLC Filtration_LCMS->Injection_LCMS Separation_LCMS Reversed-Phase Column Injection_LCMS->Separation_LCMS Ionization Ionization Source (e.g., APCI, ESI) Separation_LCMS->Ionization MS_Analysis Mass Spectrometry (e.g., Triple Quadrupole) Ionization->MS_Analysis Identification Identification based on m/z and fragmentation MS_Analysis->Identification Method_Comparison cluster_quantification Primary Quantification Method cluster_identification Confirmatory/Specialized Method HPLC_DAD HPLC-DAD Quant_Adv Advantages: - Robust - Widely available - Good for total kahweol Quant_Disadv Disadvantages: - Lower sensitivity - Requires hydrolysis for total esters LC_MS LC-MS HPLC_DAD->LC_MS Cross-Validation ID_Adv Advantages: - High sensitivity & selectivity - Direct analysis of esters - Structural confirmation ID_Disadv Disadvantages: - Higher cost & complexity - May require specialized expertise

References

A Comparative Analysis of Kahweol and its Derivatives with Other Chemopreventive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemopreventive agent Kahweol, a diterpene found in coffee, and its ester derivative Kahweol eicosanoate, with other well-established chemopreventive agents. Due to the limited specific research on this compound, this guide will primarily focus on the data available for Kahweol as a representative molecule. The comparison will cover mechanisms of action, in vitro efficacy, and clinical trial data for agents such as Sulforaphane, Resveratrol, Curcumin, and Tamoxifen.

Data Presentation

Table 1: In Vitro Efficacy (IC50 Values) of Chemopreventive Agents in Various Cancer Cell Lines
AgentCancer Cell LineIC50 (µM)Citation(s)
Kahweol Caki (Renal)25[1]
ACHN (Renal)50[1]
A549 (Lung)10-40[2]
HCT116 (Colon)Not specified[2]
SW480 (Colon)Not specified[2]
MDA-MB-231 (Breast)Not specified[2]
SKBR3 (Breast)Not specified[2]
Sulforaphane MDA-MB-231 (Breast)~15[3]
MCF-7 (Breast)~15[3]
T47D (Breast)~15[3]
MDA-MB-468 (Breast)~15[3]
H460 (Lung)12[4]
H1299 (Lung)8[4]
A549 (Lung)10[4]
293T (Kidney)19.3 (24h), 13.5 (48h), 6.2 (72h)[5]
769-P (Kidney)19 (24h), 11.2 (48h), 15.1 (72h)[5]
Resveratrol MCF-7 (Breast)51.18[6][7]
HepG2 (Liver)57.4[6][7]
SW480 (Colon)70-150[8]
HCE7 (Colon)70-150[8]
Seg-1 (Esophageal)70-150[8]
HL60 (Leukemia)70-150[8]
HeLa (Cervical)200-250[9]
MDA-MB-231 (Breast)200-250[9]
Curcumin HCT-116 (Colon)10.26 - 13.31[10]
SW480 (Colon)10.26 - 13.31[10]
HT-29 (Colon)10.26 - 13.31[10]
MCF-7 (Breast)25-75[11][12]
MDA-MB-231 (Breast)25[11][12]
HeLa (Cervical)3.36[13]
HepG2 (Liver)14.5[12]
H460 (Lung)5.3[12]
Tamoxifen MCF-7 (Breast)4.506 µg/mL (~12.1 µM)[14]
MCF-7 (Breast)10.045 µM[15]
MDA-MB-231 (Breast)2230 µM[15]
PANC1 (Pancreatic)33.8 µM (72h)[16]
MCF-7aro (Breast)1000 nM (1 µM)[17]
Table 2: Overview of Clinical Trial Dosages for Selected Chemopreventive Agents
AgentDosageIndication/Study PopulationCitation(s)
Sulforaphane 9-90 mg/day (as sulforaphane)Various cancers[18]
25-800 µmol/day (as glucoraphanin)Various cancers[1]
Resveratrol 0.5-5 g/day Healthy volunteers, cancer patients[2][19][20]
Curcumin 0.45-3.6 g/day Advanced colorectal cancer[21][22]
Up to 12 g/day High-risk or pre-malignant lesions[16][23]
Tamoxifen 5 mg/day (low-dose)Breast intraepithelial neoplasia[24][25][26]
20 mg/day (standard dose)High-risk breast lesions[27]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Treat the cells with various concentrations of the chemopreventive agent and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6][7][9][10][11]

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic tetrapeptide substrate (DEVD) labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol (Colorimetric):

  • Induce apoptosis in cells by treating with the chemopreventive agent.

  • Lyse the cells to release cellular contents, including caspases.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The increase in absorbance is proportional to the caspase-3 activity in the sample.[12][13][15]

Western Blot for Akt Signaling Pathway

Principle: Western blotting is used to detect specific proteins in a sample. To analyze the Akt signaling pathway, antibodies specific for total Akt and its phosphorylated (activated) forms (e.g., phospho-Akt Ser473) are used.

Protocol:

  • Treat cells with the chemopreventive agent for the desired time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., rabbit anti-phospho-Akt).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.[3][14][23]

Mandatory Visualization

Signaling Pathways

Kahweol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Kahweol Kahweol Receptor Receptor Kahweol->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylation IKK IKK p-Akt->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene Expression Gene Expression NF-κB_n->Gene Expression Regulates (Pro-inflammatory, Pro-survival genes)

Caption: Kahweol's inhibitory effect on the PI3K/Akt and NF-κB signaling pathways.

Sulforaphane_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene Expression Gene Expression ARE->Gene Expression Induces (Antioxidant & Detoxifying Enzymes) Resveratrol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates Cellular Processes Cellular Processes PGC-1α->Cellular Processes Regulates (Mitochondrial Biogenesis) FOXO->Cellular Processes Regulates (Stress Resistance, Apoptosis) MTT_Assay_Workflow Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Treat_Cells Treat with chemopreventive agent Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired time Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

In Vivo Efficacy of Kahweol and Its Ester Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vivo efficacy of the coffee-derived diterpene, kahweol, and its acetate ester. While the primary request was for a comparison with kahweol eicosanoate, a comprehensive literature search yielded no available in vivo studies for this specific long-chain fatty acid ester. Therefore, this guide presents a comparison between kahweol and kahweol acetate, for which in vivo data is available, to offer insights into how esterification may influence the biological activity of the parent compound.

Data Summary

The following tables summarize the available quantitative data from in vivo studies on kahweol and kahweol acetate, focusing on their anti-inflammatory and anti-cancer activities.

Table 1: In Vivo Anti-Inflammatory Efficacy of Kahweol
Model OrganismInflammation ModelCompoundDoseRoute of AdministrationMeasured EffectPercentage Inhibition/Reduction
RatCarrageenan-induced air pouch inflammationKahweolNot specifiedNot specifiedReduced levels of COX-2 and iNOS mRNA and proteinSignificant
RatProstaglandin E2 (PGE2)-induced hyperalgesiaKahweol40 and 80 µ g/paw IntraplantarReversal of hyperalgesiaSignificant reversal, with 80 µ g/paw showing complete reversal at 5 minutes[1]
Table 2: In Vivo Anti-Angiogenic Efficacy of Kahweol
Model OrganismAngiogenesis ModelCompoundDoseOutcome
Chicken EmbryoChorioallantoic membrane (CAM) assayKahweol50 nMInhibition of angiogenesis in each treated egg[2]
ZebrafishTransgenic modelKahweol25 µM75% of larvae showed inhibited angiogenesis[2]
Table 3: In Vivo Anti-Cancer Efficacy of Kahweol Acetate
Model OrganismCancer ModelCompoundRoute of AdministrationMeasured EffectOutcome
SCID MiceHuman prostate cancer cell (DU-145) xenograftKahweol acetate (in combination with cafestol)OralTumor growthSignificantly reduced tumor growth[3][4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

Carrageenan-Induced Air Pouch Inflammation in Rats

This model is utilized to assess the anti-inflammatory activity of compounds. An air pouch is created by subcutaneous injection of air into the backs of rats. Several days later, an inflammatory response is induced by injecting a carrageenan solution into the pouch. Test compounds, such as kahweol, are administered to the animals, and the inflammatory exudate from the pouch is collected after a specific period. The volume of the exudate and the levels of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are quantified to determine the anti-inflammatory effect of the compound.[2]

Prostaglandin E2 (PGE2)-Induced Hyperalgesia in Rats

This model evaluates the peripheral antinociceptive effects of a compound. Hyperalgesia (increased sensitivity to pain) is induced by an intraplantar injection of PGE2 into the rat's hind paw. The test compound, in this case, kahweol, is administered locally to the same paw. The nociceptive threshold is then measured at different time points using a pressure application measurement device to assess the degree of hyperalgesia reversal.[1]

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. Fertilized chicken eggs are incubated for a few days, after which a small window is made in the shell to expose the CAM. A filter disc saturated with the test compound (kahweol) is placed on the CAM. After a further incubation period, the CAM is examined for the formation of new blood vessels around the filter disc. The degree of angiogenesis inhibition is determined by observing the reduction in the number and length of new blood vessels compared to a control.[2]

Zebrafish Angiogenesis Model

Transgenic zebrafish lines that express fluorescent proteins in their blood vessels are used to visualize angiogenesis in a living organism. Zebrafish embryos are placed in a multi-well plate, and the test compound is added to the water. The development of intersegmental blood vessels is observed and quantified over time using fluorescence microscopy. The inhibitory effect of the compound on angiogenesis is assessed by measuring the length and number of these vessels.[2]

Human Tumor Xenograft Model in Mice

This model is a cornerstone for evaluating the in vivo anti-cancer efficacy of potential therapeutic agents. Human cancer cells (e.g., DU-145 prostate cancer cells) are subcutaneously injected into immunodeficient mice, such as SCID mice. Once tumors are established, the mice are treated with the test compound (e.g., oral administration of kahweol acetate). Tumor volume is measured regularly to monitor the effect of the treatment on tumor growth. At the end of the study, tumors can be excised and analyzed for various biomarkers.[3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by kahweol and a typical workflow for an in vivo anti-cancer study.

Kahweol_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_angiogenesis Anti-Angiogenic Pathway cluster_cancer Anti-Cancer Pathway NFkB NF-κB COX2_iNOS COX-2 & iNOS (Pro-inflammatory mediators) NFkB->COX2_iNOS Promotes transcription IKB IκB IKB->NFkB Inhibits Kahweol_inf Kahweol Kahweol_inf->IKB Prevents degradation MMP2_uPA MMP-2 & uPA (Matrix metalloproteinases) Endothelial_Cell Endothelial Cell Proliferation, Migration, Invasion MMP2_uPA->Endothelial_Cell Enables Kahweol_ang Kahweol Kahweol_ang->MMP2_uPA Inhibits expression Akt Akt mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Kahweol_can Kahweol Kahweol_can->Akt Inhibits phosphorylation Kahweol_can->Apoptosis Induces

Caption: Signaling pathways modulated by kahweol.

Xenograft_Workflow start Start cell_culture 1. Culture Human Cancer Cells start->cell_culture injection 2. Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth 3. Allow Tumors to Establish injection->tumor_growth treatment 4. Administer Kahweol Acetate (or vehicle control) tumor_growth->treatment monitoring 5. Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeatedly end End of Study monitoring->end analysis 6. Euthanize and Analyze Tumors end->analysis

Caption: Experimental workflow for a xenograft mouse model.

Discussion

The available in vivo data suggests that both kahweol and its acetate ester possess significant therapeutic potential. Kahweol has demonstrated notable anti-inflammatory and anti-angiogenic properties in various animal models.[1][2] Its ability to inhibit key inflammatory mediators like COX-2 and iNOS, and to suppress angiogenesis, underscores its potential application in diseases where inflammation and neovascularization are critical, such as cancer and chronic inflammatory conditions.

The in vivo anti-cancer activity of kahweol acetate, observed in a prostate cancer xenograft model, is a crucial finding.[3][4][5] Although this study was conducted using a combination with cafestol, it highlights the potential of esterified forms of kahweol to exert systemic anti-tumor effects upon oral administration. Esterification is a common strategy in drug development to improve the pharmacokinetic properties of a parent compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile. It is plausible that esterification of kahweol with fatty acids could enhance its lipophilicity and, consequently, its oral bioavailability.

The lack of in vivo data for this compound and other long-chain fatty acid esters of kahweol represents a significant knowledge gap. Further research is warranted to investigate the in vivo efficacy of these derivatives. Such studies would be invaluable in determining whether modifying the fatty acid chain length can optimize the therapeutic index of kahweol, potentially leading to the development of more potent and bioavailable anti-inflammatory and anti-cancer agents.

References

A Head-to-Head Comparison of Kahweol Eicosanoate and Kahweol Palmitate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, the diterpenes found in coffee, such as kahweol, have garnered significant attention for their diverse biological activities. Esterification of these molecules can modulate their physicochemical properties and potentially enhance their therapeutic efficacy. This guide provides a head-to-head comparison of two synthetic esters of kahweol: kahweol eicosanoate and kahweol palmitate, with a focus on their performance in preclinical studies, supported by experimental data and detailed methodologies.

Executive Summary

This comparison reveals a significant disparity in the available research data between kahweol palmitate and this compound. Kahweol palmitate has been the subject of multiple studies investigating its anti-angiogenic and chemopreventive properties, with quantitative data available to support its activity. In contrast, this compound is commercially available as a research chemical, but published, peer-reviewed data detailing its specific biological activities and direct comparisons with other kahweol esters are currently lacking. Therefore, this guide provides a comprehensive overview of the known attributes of kahweol palmitate and summarizes the limited information available for this compound, highlighting a critical knowledge gap for the research community.

Data Presentation: Quantitative Comparison

Due to the limited data on this compound, a direct quantitative comparison is not feasible. The following table summarizes the available quantitative data for kahweol palmitate.

Biological ActivityAssayTest SystemConcentrationResultReference
Chemoprevention Glutathione S-Transferase (GST) InductionICR/Ha mice (small bowel mucosa)5.0 mg/mouse (4 daily administrations)5.6-fold increase in GST activity compared to control.[1]Lam et al., 1982
Anti-Angiogenesis Cell Proliferation & MigrationHuman Microvascular Endothelial Cells (HMVECs)50 µMInhibition of proliferation and migration through downregulation of VEGFR2 and Akt.Moeenfard et al., 2016

Key Biological Activities and Mechanisms of Action

Kahweol Palmitate: A Multi-Faceted Bioactive Compound

Kahweol palmitate, an ester of kahweol and the saturated fatty acid palmitic acid, has demonstrated promising activity in two key areas: chemoprevention and anti-angiogenesis.

1. Chemoprevention via Induction of Glutathione S-Transferase (GST)

Glutathione S-transferases are a family of enzymes pivotal in the detoxification of carcinogens and other xenobiotics. Induction of GST activity is a key mechanism in chemical carcinogenesis prevention.

  • Experimental Evidence: A study by Lam et al. (1982) demonstrated that kahweol palmitate is a potent inducer of GST activity in the small bowel mucosa of mice.[1] When administered orally at a dose of 5.0 mg/mouse for four consecutive days, kahweol palmitate increased GST activity by 5.6-fold compared to the control group. This effect was more pronounced than that observed with cafestol palmitate, which elicited a 3.9-fold increase under the same conditions.[1]

2. Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibition of angiogenesis is a well-established strategy in cancer therapy.

  • Experimental Evidence: Research by Moeenfard et al. has shown that kahweol palmitate exhibits anti-angiogenic properties by inhibiting the proliferation and migration of human microvascular endothelial cells (HMVECs) at a concentration of 50 µM. The underlying mechanism involves the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the serine/threonine kinase Akt, both of which are crucial components of the pro-angiogenic signaling cascade.

This compound: An Unexplored Frontier

This compound is a semi-synthetic derivative of kahweol esterified with eicosanoic acid, a 20-carbon saturated fatty acid. While commercially available for research purposes, there is a notable absence of published studies detailing its specific biological activities or comparing its efficacy to other kahweol esters. Chemical suppliers list general biological activities that are characteristic of the parent compound, kahweol, but specific experimental data for the eicosanoate ester is not provided. The longer fatty acid chain of eicosanoate compared to palmitate could theoretically influence its lipophilicity and cellular uptake, potentially modulating its biological activity. However, without experimental data, any comparison remains speculative.

Experimental Protocols

1. Glutathione S-Transferase (GST) Induction Assay (Adapted from Lam et al., 1982)

  • Test System: Female ICR/Ha mice.

  • Treatment: Kahweol palmitate is dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage at a dose of 5.0 mg/mouse daily for four days. A control group receives the vehicle only.

  • Sample Preparation: 24 hours after the last dose, mice are sacrificed, and the mucosa of the small intestine is collected. The tissue is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain the cytosolic fraction.

  • GST Activity Measurement: GST activity in the cytosolic fraction is determined spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, following the procedure described by Habig et al. (1974). The rate of formation of the glutathione-CDNB conjugate is measured by monitoring the increase in absorbance at 340 nm.

  • Data Analysis: The specific activity of GST is calculated and expressed as units per milligram of protein. The results are presented as the fold increase in activity in the treated group compared to the control group.

2. Anti-Angiogenesis Assay: HMVEC Proliferation and Migration (Conceptual Protocol based on Moeenfard et al.)

  • Cell Culture: Human Microvascular Endothelial Cells (HMVECs) are cultured in appropriate media (e.g., EGM-2-MV) supplemented with growth factors.

  • Treatment: HMVECs are treated with varying concentrations of kahweol palmitate (e.g., 50 µM) or a vehicle control (e.g., DMSO).

  • Proliferation Assay (e.g., BrdU or MTS assay):

    • Cells are seeded in 96-well plates and allowed to adhere.

    • After treatment with kahweol palmitate for a specified period (e.g., 24-48 hours), cell proliferation is assessed using a commercial BrdU or MTS assay kit according to the manufacturer's instructions.

    • Absorbance is measured using a microplate reader.

  • Migration Assay (e.g., Wound Healing Assay):

    • HMVECs are grown to confluence in 6-well plates.

    • A scratch is made through the cell monolayer with a sterile pipette tip.

    • The cells are then washed to remove detached cells and incubated with media containing kahweol palmitate or vehicle.

    • The closure of the "wound" is monitored and photographed at different time points (e.g., 0, 8, 24 hours).

    • The area of the wound is quantified using image analysis software.

  • Western Blot Analysis for VEGFR2 and Akt Phosphorylation:

    • HMVECs are treated with kahweol palmitate, followed by stimulation with VEGF.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, phosphorylated Akt (p-Akt), and total Akt, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GST_Induction_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Mouse ICR/Ha Mice Treatment Oral Administration (Kahweol Palmitate, 5.0 mg/mouse x 4 days) Mouse->Treatment Sacrifice Sacrifice & Tissue Collection (Small Bowel Mucosa) Treatment->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Cytosol Cytosolic Fraction Centrifugation->Cytosol GST_Assay GST Activity Assay (CDNB Substrate, 340 nm) Cytosol->GST_Assay Result 5.6-fold Increase in GST Activity GST_Assay->Result Anti_Angiogenesis_Pathway Simplified signaling pathway of VEGF-induced angiogenesis and the inhibitory action of Kahweol Palmitate. VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Phosphorylation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Migration Akt->Proliferation Promotes Kahweol_Palmitate Kahweol Palmitate Kahweol_Palmitate->Inhibition

References

A Comparative Guide to the In Vitro Reproducibility of Kahweol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of the coffee-derived diterpene Kahweol and its palmitate ester, alongside the structurally similar compound Cafestol and its corresponding palmitate. Due to the limited availability of public data on Kahweol eicosanoate, this guide focuses on readily reproducible experiments involving these well-documented analogues. The information presented herein is intended to support researchers in designing and interpreting in vitro studies targeting inflammatory and oncogenic pathways.

Comparative Analysis of In Vitro Efficacy

The following tables summarize key quantitative data from in vitro studies on Kahweol, Kahweol Palmitate, Cafestol, and Cafestol Palmitate, focusing on their anti-inflammatory and anti-cancer properties.

Table 1: Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineAssayConcentrationEffectCitation
Kahweol OVCAR-3 (Ovarian Cancer)MTT Assay48 µM~50% reduction in cell viability[1]
MDA-MB-231 (Breast Cancer)Cell Proliferation AssayNot specifiedInhibition of cell proliferation[2]
A549 (Lung Adenocarcinoma)Apoptosis AssayNot specifiedInduction of apoptosis[2]
HUVECs (Endothelial Cells)Proliferation Assay25-75 µMDose-dependent inhibition[3]
Kahweol Palmitate HMVECs (Microvascular Endothelial Cells)Viability Assay50 µMSignificant reduction in cell proliferation[4]
HMVECs (Microvascular Endothelial Cells)Viability Assay75-100 µMCytotoxic[4]
Cafestol Caki (Renal Cancer)Proliferation Assay10-40 µMConcentration-dependent inhibition[3]
HUVECs (Endothelial Cells)Proliferation Assay20-80 µMDose-dependent inhibition[3]
Cafestol Palmitate HMVECs (Microvascular Endothelial Cells)Viability Assay50 µMSignificant reduction in cell proliferation[4]
HMVECs (Microvascular Endothelial Cells)Viability Assay75-100 µMCytotoxic[4]

Table 2: Anti-Inflammatory Effects

CompoundCell LineAssayConcentrationEffectCitation
Kahweol RAW 264.7 (Macrophages)RT-PCR/Western BlotNot specifiedReduced mRNA and protein levels of COX-2 and iNOS[3]
HUVECs (Endothelial Cells)Western BlotDose-dependentInhibition of COX-2 expression[5]
HaCaT (Keratinocytes)ELISA5-10 µMReduced IL-1β and IL-6 production[6]
Cafestol RAW 264.7 (Macrophages)RT-PCR/Western BlotNot specifiedReduced mRNA and protein levels of COX-2 and iNOS[3]
HUVECs (Endothelial Cells)Not specifiedNot specifiedInhibits production of IL-8, ICAM-1, and MCP-1[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic and anti-proliferative effects of the test compounds.

  • Cell Seeding: Plate cells (e.g., OVCAR-3, HMVECs) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Kahweol, Kahweol Palmitate, Cafestol, or Cafestol Palmitate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of target proteins involved in signaling pathways (e.g., COX-2, Akt, STAT3).

  • Cell Lysis: Treat cells with the test compounds for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration Assay (Wound Healing Assay)
  • Objective: To assess the effect of the test compounds on cell migration.

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS to remove dislodged cells and replace the medium with fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Kahweol and its derivatives, as well as a typical experimental workflow for their in vitro evaluation.

G Kahweol's Impact on Pro-Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α/IFN-γ TNFR TNFR TNFa->TNFR Kahweol Kahweol NFkB NF-κB Kahweol->NFkB inhibits MAPK MAPK (JNK, ERK, p38) Kahweol->MAPK inhibits STAT3 STAT3 Kahweol->STAT3 inhibits IKK IKK TLR4->IKK TNFR->MAPK NFkB_n NF-κB NFkB->NFkB_n MAPK->NFkB MAPK->STAT3 STAT3_n STAT3 STAT3->STAT3_n IKK->NFkB activates IkB IκBα IKK->IkB inhibits IkB->NFkB sequesters Gene Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, IL-1β) NFkB_n->Gene STAT3_n->Gene

Caption: Kahweol's inhibitory effects on key pro-inflammatory signaling pathways.

G Kahweol's Anti-Angiogenic and Pro-Apoptotic Mechanisms cluster_receptor Receptor Level cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events & Cellular Response Kahweol Kahweol / Kahweol Palmitate VEGFR2 VEGFR2 Kahweol->VEGFR2 inhibits Akt Akt Kahweol->Akt inhibits STAT3_p STAT3 Kahweol->STAT3_p inhibits Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Kahweol->Bcl2 inhibits Bax Bax (Pro-apoptotic) Kahweol->Bax activates VEGFR2->Akt Akt->Bcl2 activates Proliferation Cell Proliferation & Migration Akt->Proliferation STAT3_p->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 VEGF VEGF VEGF->VEGFR2

Caption: Anti-angiogenic and pro-apoptotic signaling pathways modulated by Kahweol.

G General Workflow for In Vitro Evaluation cluster_assays Biological Assays start Select Cell Line (e.g., Cancer, Endothelial) culture Cell Culture & Seeding start->culture treat Treatment with Kahweol / Derivatives culture->treat viability Cell Viability (MTT) treat->viability migration Cell Migration (Wound Healing) treat->migration protein Protein Expression (Western Blot) treat->protein gene Gene Expression (RT-qPCR) treat->gene analysis Data Analysis & Interpretation viability->analysis migration->analysis protein->analysis gene->analysis

Caption: A generalized experimental workflow for in vitro screening.

References

A Comparative Guide to Validating the Mechanism of Action of Kahweol Eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed mechanism of action for Kahweol eicosanoate, leveraging experimental data from its parent compound, Kahweol. As an ester of the coffee-derived diterpene Kahweol, this compound is presumed to share its core biological activities, primarily its anti-inflammatory and anti-cancer properties. The eicosanoate ester moiety may influence its pharmacokinetic profile, but the fundamental intracellular targets are expected to remain consistent.

This document outlines the key signaling pathways modulated by Kahweol and compares its activity with relevant alternative compounds. Detailed experimental protocols are provided to facilitate the validation of these mechanisms in a laboratory setting.

Core Mechanism of Action: Anti-Inflammatory and Anti-Cancer Pathways

Kahweol exerts its biological effects by modulating multiple critical intracellular signaling pathways involved in inflammation and carcinogenesis.[1][2] Its actions are primarily centered on the inhibition of pro-inflammatory transcription factors and the suppression of pro-survival signaling in cancer cells, ultimately leading to apoptosis.[1][3]

1.1. Anti-Inflammatory Signaling

Kahweol's anti-inflammatory effects are prominently achieved through the suppression of the NF-κB and MAPK signaling cascades.[4][5] Upon inflammatory stimuli (e.g., TNF-α), these pathways are typically activated, leading to the production of inflammatory mediators. Kahweol intervenes by preventing the phosphorylation of key signaling proteins.[5] It has been shown to reduce the expression of COX-2 and iNOS, thereby inhibiting the synthesis of prostaglandins (PGE2) and nitric oxide (NO).[1] Furthermore, it curtails the phosphorylation of JNK, ERK, and p38 proteins within the MAPK pathway and impedes the nuclear translocation of the NF-κB p65 subunit.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (TNF-α) MAPK_Pathway MAPK Pathway Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway JNK_ERK_p38 p-JNK, p-ERK, p-p38 MAPK_Pathway->JNK_ERK_p38 Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) JNK_ERK_p38->Gene_Expression p65_translocation p65 Nuclear Translocation NFkB_Pathway->p65_translocation p65_translocation->Gene_Expression Kahweol Kahweol Eicosanoate Kahweol->JNK_ERK_p38 Inhibits Kahweol->p65_translocation Inhibits

Caption: Kahweol's anti-inflammatory mechanism of action. (Within 100 characters)

1.2. Anti-Cancer Signaling

In cancer cells, Kahweol disrupts pathways critical for survival and proliferation, primarily the PI3K/Akt/mTOR pathway, while simultaneously promoting apoptosis.[6] It inhibits the phosphorylation of Akt, a key kinase that promotes cell survival by inactivating pro-apoptotic proteins.[1][6] This inhibition leads to the downstream suppression of mTOR and STAT3, which are crucial for cell growth and proliferation.[6] Concurrently, Kahweol induces apoptosis by triggering the release of cytochrome c from mitochondria and activating effector caspases like caspase-3, -7, and -9.[1][6] This is further supported by the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[6][7]

G cluster_0 Cytoplasm cluster_1 Mitochondrial Apoptosis Pathway PI3K_Akt PI3K/Akt Pathway p_Akt p-Akt PI3K_Akt->p_Akt mTOR_STAT3 mTOR / STAT3 Activation p_Akt->mTOR_STAT3 Bcl2 Bcl-2 / Mcl-1 p_Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR_STAT3->Proliferation Kahweol Kahweol Eicosanoate Kahweol->p_Akt Inhibits Kahweol->Bcl2 Inhibits Caspases Caspase-9, -3, -7 Activation Kahweol->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Molecular Analysis cluster_1 Cellular Assays Start Cell Culture (e.g., A549, HaCaT) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells (Lysates & Fixed Cells) Treatment->Harvest Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / Caspase-Glo) Treatment->Apoptosis Western Western Blot (p-Akt, p-MAPK, Caspase-3) Harvest->Western IF Immunofluorescence (NF-κB p65 Translocation) Harvest->IF qPCR RT-qPCR (COX-2, iNOS mRNA) Harvest->qPCR Data Data Analysis & Mechanism Confirmation Western->Data IF->Data qPCR->Data Viability->Data Apoptosis->Data

References

A Comparative Analysis of the Bioactivities of Kahweol and its Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Kahweol and its Derivatives

Kahweol, a diterpene found in coffee, and its esters have demonstrated a range of biological effects. The potency of these effects can vary when compared to the related compound cafestol and its corresponding esters.

Anti-inflammatory Activity

Both kahweol and cafestol have been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner in lipopolysaccharide (LPS)-activated macrophages. However, there are conflicting reports regarding their relative potency. Some studies suggest that kahweol has a more potent inhibitory effect on PGE2 production and cyclooxygenase-2 (COX-2) expression, with significant reductions in COX-2 observed at concentrations as low as 0.5 μM. Conversely, other research indicates that cafestol is a more potent inhibitor of COX-2, with a 20-fold lower IC50 value compared to kahweol. The palmitate esters of both compounds have been reported to be less active in this regard.

CompoundTargetEffectReported IC50
KahweolCOX-2Inhibition of expression5.0 µg/mL
CafestolCOX-2Inhibition of expression0.25 µg/mL
Kahweol PalmitateCOX-2Weak inhibition of expressionNot reported
Cafestol PalmitateCOX-2Weak inhibition of expressionNot reported
Anti-angiogenic Activity

In the context of angiogenesis, the formation of new blood vessels, kahweol palmitate has been shown to be a more potent inhibitor than cafestol palmitate. At a concentration of 50 μM, both compounds inhibited the proliferation and migration of human microvascular endothelial cells (HMVECs), with kahweol palmitate demonstrating a stronger effect.

Anti-cancer Activity

Kahweol and its derivatives have been extensively studied for their anti-cancer properties, demonstrating dose-dependent inhibition of proliferation and induction of apoptosis in a variety of cancer cell lines. For instance, kahweol has shown efficacy in lung adenocarcinoma (A549) and colorectal cancer (HCT116) cells at concentrations ranging from 10 to 50 μM. While specific IC50 values for kahweol eicosanoate are not available, the data for kahweol provides a valuable benchmark.

Cell Line (Cancer Type)CompoundEffectConcentration/IC50
A549 (Lung)KahweolInhibition of proliferation, induction of apoptosis10-40 µM
HCT116 (Colorectal)KahweolInduction of apoptosis25-50 µM
HT-29 (Colorectal)KahweolCytotoxicityNot specified
PC-3, DU145 (Prostate)Kahweol Acetate & CafestolInhibition of proliferation and migrationNot specified
Caki, ACHN (Renal)Kahweol Acetate & CafestolInhibition of proliferation and migrationNot specified

Key Signaling Pathways Modulated by Kahweol

Kahweol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

cluster_stimulus External Stimuli cluster_kahweol Kahweol Intervention cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses Inflammatory Signals (LPS) Inflammatory Signals (LPS) NF-κB Pathway NF-κB Pathway IKK → IκBα degradation p65/p50 nuclear translocation Inflammatory Signals (LPS)->NF-κB Pathway Growth Factors Growth Factors MAPK Pathways MAPK Pathways ERK JNK Growth Factors->MAPK Pathways PI3K/Akt Pathway PI3K/Akt Pathway PI3K → Akt → mTOR Growth Factors->PI3K/Akt Pathway STAT3 Pathway STAT3 Pathway JAK → STAT3 Growth Factors->STAT3 Pathway Src Pathway Src Pathway Src activation Growth Factors->Src Pathway Kahweol Kahweol Kahweol->NF-κB Pathway Inhibits Kahweol->MAPK Pathways Modulates Kahweol->PI3K/Akt Pathway Inhibits Kahweol->STAT3 Pathway Inhibits Kahweol->Src Pathway Inhibits Inflammation Inflammation COX-2 expression iNOS expression Pro-inflammatory cytokines NF-κB Pathway->Inflammation Cell Proliferation Cell Proliferation Cyclin D1 expression MAPK Pathways->Cell Proliferation Apoptosis Apoptosis Caspase activation PARP cleavage MAPK Pathways->Apoptosis PI3K/Akt Pathway->Cell Proliferation PI3K/Akt Pathway->Apoptosis Inhibits Angiogenesis Angiogenesis VEGF expression PI3K/Akt Pathway->Angiogenesis STAT3 Pathway->Cell Proliferation Src Pathway->PI3K/Akt Pathway Src Pathway->STAT3 Pathway

Caption: Major signaling pathways modulated by Kahweol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability (MTS/MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., kahweol) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Kahweol/Control A->B C 3. Incubate for 24-72h B->C D 4. Add MTT/MTS reagent C->D E 5. Incubate for 1-4h D->E F 6. Add solubilizer (MTT) E->F G 7. Read absorbance F->G H 8. Analyze data G->H

Caption: A typical workflow for an MTT/MTS cell viability assay.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing insights into the activation state of signaling pathways.

  • Cell Lysis: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

cluster_workflow Western Blot Workflow for Phospho-Proteins A 1. Cell Lysis with Inhibitors B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking (BSA) D->E F 6. Primary Antibody (anti-phospho) E->F G 7. Secondary Antibody (HRP) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Safety Operating Guide

Navigating the Safe Disposal of Kahweol Eicosanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling kahweol eicosanoate, a chemopreventive agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Although specific detailed disposal protocols for this compound are not extensively documented, guidance can be drawn from the safety data sheet (SDS) for the compound and general best practices for laboratory chemical waste management. This document provides a procedural, step-by-step guide to facilitate the safe handling and disposal of this compound.

Chemical and Physical Properties

A summary of the known properties of this compound and the related compound kahweol is provided below. This information is essential for understanding the compound's behavior and potential hazards.

PropertyThis compoundKahweolReference
Molecular Formula C₄₀H₆₄O₄C₂₀H₂₆O₃[3][4]
Molecular Weight 608.93 g/mol 314.4 g/mol [3][4]
Appearance Solid (Semi-synthetic)Crystalline solid[1][5]
Storage Ships with blue ice-20°C[1][5]
Solubility Not availableSoluble in ethanol, DMSO, and DMF[5]

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to adhere to safe handling procedures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear approved safety goggles or glasses.[1][6]

  • Skin Protection: Handle with gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact.[1][6]

  • Body Protection: Select appropriate body protection based on the concentration and amount of the substance at the specific workplace.[1]

Engineering Controls:

  • Work in a well-ventilated area. Use appropriate exhaust ventilation where dust may be formed.[1][6]

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Procedures for this compound

The primary guidance for the disposal of this compound is to prevent its entry into the environment and to ensure it is handled in a way that minimizes dust formation.[1]

Step 1: Collection and Containment

  • Collect waste this compound in a suitable, clearly labeled, and closed container.[1] This prevents the formation of dust and potential inhalation.[1]

  • For spills, sweep or shovel the material into the designated waste container without creating dust.[1]

Step 2: Waste Characterization

  • Although the available Safety Data Sheet for this compound does not classify it as a hazardous substance, the related compound kahweol is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][6] Therefore, it is prudent to handle this compound waste as potentially hazardous until more comprehensive toxicological data is available.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

Step 4: Final Disposal

  • The final disposal method should be in accordance with all applicable federal, state, and local environmental regulations.

  • Engage a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

  • Do not dispose of this compound down the drain or in the general trash.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Suitable, Labeled, Closed Container ppe->collect store Store Waste Container in a Designated Secure Area collect->store spill->ppe cleanup Clean Spill: Sweep/Shovel without Creating Dust spill->cleanup cleanup->collect contact Contact Licensed Waste Disposal Service store->contact dispose Arrange for Professional Disposal contact->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Kahweol eicosanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Kahweol eicosanoate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesMust be ANSI Z87.1 compliant.[1] Provides minimum protection from splashes and airborne particles.[2][3] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[2][3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[2] Gloves must be inspected before use and removed immediately if contaminated.[2][4] Proper glove removal technique is essential to avoid skin contact.[4] For tasks with higher exposure risk, consider double-gloving.[2]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from minor spills and splashes.[2][3][5] Ensure the lab coat is properly fastened.[5]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.[2][5]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[4] A respirator may be necessary if there is a risk of generating dust or aerosols and adequate ventilation is not available.[3]

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is a semi-synthetic solid.[4]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

2. Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood or an area with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[4]

  • When preparing solutions, avoid direct contact with the skin and eyes.[4]

  • Consult relevant literature for appropriate solvents, as solubility can vary.

3. Experimental Use:

  • Always wear the mandatory PPE as detailed in Table 1.

  • Avoid inhalation, ingestion, and contact with skin and eyes.[4]

  • In case of accidental contact:

    • Eyes: Immediately flush with plenty of water as a precaution.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: If swallowed, seek medical attention.[4]

  • Show the Safety Data Sheet to the attending physician in case of any medical emergency.[4]

III. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Collection:

  • Collect all waste material containing this compound in designated, clearly labeled, and suitable closed containers.[4]

  • Do not mix with other waste streams unless compatible.

2. Disposal Procedure:

  • Dispose of contaminated gloves and other disposable materials in accordance with applicable laboratory and institutional guidelines for chemical waste.[4]

  • Arrange for disposal through a licensed professional waste disposal service.

  • Prevent the product from entering drains.[4]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety measures at each step.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_safety Safety Measures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare Solutions in Ventilated Area DonPPE->Prepare Experiment Conduct Experiment Prepare->Experiment Collect Collect Waste in Labeled Container Experiment->Collect Dispose Dispose via Licensed Service Collect->Dispose SDS Review Safety Data Sheet (SDS) SDS->DonPPE Emergency Know Emergency Procedures Emergency->Experiment

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.